molecular formula C8H20O3 B14233091 Ethanol;oxolane CAS No. 823235-53-6

Ethanol;oxolane

Cat. No.: B14233091
CAS No.: 823235-53-6
M. Wt: 164.24 g/mol
InChI Key: BEKWCBGHRXBDCN-UHFFFAOYSA-N
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Description

Conceptualizing Ethanol (B145695) and Oxolane (Tetrahydrofuran) as a Binary Mixture

Ethanol (C₂H₅OH) is a polar protic solvent, characterized by the presence of a hydroxyl (-OH) group, which allows it to act as both a hydrogen bond donor and acceptor. Oxolane or Tetrahydrofuran (B95107) (C₄H₈O), is a heterocyclic ether and is considered a polar aprotic solvent. labproinc.com While it has a polar ether group, it lacks a hydrogen atom bonded to an electronegative atom and thus primarily acts as a hydrogen bond acceptor. frontiersin.org

When mixed, ethanol and oxolane form a non-ideal binary liquid mixture. A key characteristic of the ethanol-oxolane system is the formation of a minimum boiling azeotrope. researchgate.netfossee.in An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. This occurs because when an azeotrope is boiled, the vapor has the same proportions of constituents as the unboiled mixture. The ethanol-THF azeotrope at atmospheric pressure (1 atm) contains approximately 85.82 mol% of THF. fossee.in This azeotropic behavior is a direct consequence of the intermolecular interactions between the ethanol and oxolane molecules.

The physical and chemical properties of the individual components are crucial for understanding the behavior of their binary mixture.

Table 1: Physicochemical Properties of Ethanol and Oxolane (THF)

Property Ethanol Oxolane (Tetrahydrofuran)
Chemical Formula C₂H₅OH C₄H₈O
Molar Mass 46.07 g·mol⁻¹ scielo.org.co 72.11 g·mol⁻¹ labproinc.com
Boiling Point 78.37 °C 66 °C labproinc.com
Melting Point -114.1 °C -108.4 °C labproinc.com
Density at 20 °C 0.789 g/cm³ 0.8876 g/cm³ labproinc.com
Solubility in Water Miscible Miscible labproinc.com

Data sourced from multiple references. labproinc.comscielo.org.co

The study of thermophysical properties such as density, viscosity, and refractive indices of ethanol-oxolane mixtures across the entire composition range and at various temperatures reveals important information about molecular interactions. acs.org Deviations from ideal behavior in properties like excess molar volume (VmE) and viscosity deviation (Δη) indicate the nature and strength of the interactions between ethanol and oxolane molecules, such as hydrogen bonding and molecular packing effects. acs.orgresearchgate.net

Significance of Ethanol;Oxolane Mixtures in Chemical and Pharmaceutical Industries

The ethanol-oxolane binary system is of considerable importance in various industrial sectors, primarily due to its properties as a solvent system. researchgate.netpolyu.edu.hk Both ethanol and oxolane are widely used as organic solvents, and their mixtures are encountered in numerous processes. polyu.edu.hk

In the chemical industry , these mixtures are often produced as effluents during the synthesis of other chemicals, such as liquid crystal monomers. fossee.in The recovery and separation of ethanol and THF from these waste streams are crucial for economic and environmental reasons, as both are valuable solvents. fossee.inpolyu.edu.hk Furthermore, THF is utilized as a solvent in the production of polymers like polyvinyl chloride (PVC), in varnishes, and as a cleaning agent. labproinc.com Ethanol-THF mixtures have also been explored as a way to stabilize diesel-ethanol blends for use as alternative fuels. researchgate.net

In the pharmaceutical industry , solvent selection is critical for crystallization, purification, and formulation of active pharmaceutical ingredients (APIs). Ternary mixtures including ethanol, THF, and water are commonly generated in pharmaceutical manufacturing. polyu.edu.hk THF itself serves as a reaction medium in various pharmaceutical syntheses. labproinc.com The ability to control the properties of a solvent by creating binary mixtures allows for fine-tuning of solubility, which is a significant challenge in drug development. acs.org For instance, the solubility of certain APIs, like Azilsartan, has been studied in ethanol, THF, and their aqueous mixtures, showing that solubility is highly dependent on the solvent composition and temperature. acs.org The recovery of solvents like THF from waste streams is a key aspect of green chemistry in the pharmaceutical sector, with technologies like pervaporation being explored to improve the efficiency of solvent dehydration and reuse. tandfonline.com

Overview of Contemporary Research Challenges in Binary Solvent Systems

The use of binary solvent systems like ethanol-oxolane presents several research challenges that are the focus of ongoing investigation.

One of the most significant challenges is the separation of azeotropic mixtures . Since the ethanol-THF azeotrope cannot be separated by conventional distillation, more advanced and energy-intensive techniques are required. researchgate.netfossee.in Current research focuses on developing and optimizing methods such as:

Extractive Distillation: This involves adding a third component, an entrainer or solvent (like ethylene (B1197577) glycol or ionic liquids), to alter the relative volatilities of the original components and break the azeotrope. researchgate.netbohrium.com

Pressure-Swing Distillation (PSD): This technique utilizes two distillation columns operating at different pressures. The composition of the azeotrope is often sensitive to pressure, a phenomenon that can be exploited to achieve separation. fossee.in At 1 atm, the THF-ethanol azeotrope has a different composition than at 10 atm, which allows for the separation. fossee.in

Another major research area is the accurate prediction and modeling of thermodynamic and transport properties . This includes:

Phase Equilibria: Experimental determination and thermodynamic modeling of vapor-liquid equilibrium (VLE) are crucial for designing separation processes. researchgate.netmdpi.com Models like NRTL and UNIQUAC are used to correlate experimental data. researchgate.netmdpi.com

Thermophysical Properties: Researchers are actively measuring and modeling properties such as density, viscosity, excess molar volume, and excess Gibbs energy for ethanol-THF systems at various temperatures and compositions. acs.orgresearchgate.netacs.org These data are essential for understanding the molecular interactions within the mixture and for process simulation and design. acs.org

Solubility Prediction: In the pharmaceutical industry, accurately predicting the solubility of APIs in binary solvent mixtures is a major hurdle. acs.org The phenomenon of cosolvency, where a solute's solubility peaks at a specific solvent composition, adds to the complexity. acs.org Developing robust predictive models, including machine learning approaches, is an active area of research to streamline drug development processes. rsc.org

Finally, the broader challenge of creating "green" solvent systems drives research. This involves not only efficient solvent recovery and recycling but also understanding the full life-cycle environmental impact of solvents. rsc.org Research into using renewable, biomass-derived solvents like THF and ethanol is part of this effort. frontiersin.org

Table of Compound Names

Name Mentioned in ArticleChemical Name
EthanolEthanol
OxolaneTetrahydrofuran (THF)
WaterWater
Ethylene GlycolEthane-1,2-diol
Azilsartan(5-methyl-2-oxo-1,3-dioxol-4-yl)methyl 2-ethoxy-1-((2'-(5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl)biphenyl-4-yl)methyl)-1H-benzimidazole-7-carboxylate
Polyvinyl chloridePoly(chloroethene)

Properties

CAS No.

823235-53-6

Molecular Formula

C8H20O3

Molecular Weight

164.24 g/mol

IUPAC Name

ethanol;oxolane

InChI

InChI=1S/C4H8O.2C2H6O/c1-2-4-5-3-1;2*1-2-3/h1-4H2;2*3H,2H2,1H3

InChI Key

BEKWCBGHRXBDCN-UHFFFAOYSA-N

Canonical SMILES

CCO.CCO.C1CCOC1

Origin of Product

United States

Thermodynamic and Phase Equilibrium Studies of Ethanol;oxolane Mixtures

Azeotropic Characteristics of Ethanol (B145695);Oxolane Systems

Formation of Minimum Boiling Azeotropes and their Implications for Separation

The ethanol-oxolane system exhibits a positive deviation from Raoult's law, leading to the formation of a minimum boiling azeotrope. chemeurope.com This means the azeotrope boils at a temperature lower than the boiling points of either pure ethanol or pure oxolane. chemeurope.com The presence of this azeotrope makes it impossible to separate the two components into high purity streams using simple distillation. chemeurope.comresearchgate.net When a mixture of ethanol and oxolane is distilled, the vapor phase will have the same composition as the liquid phase at the azeotropic point, preventing further separation. chemeurope.com To overcome this limitation, specialized distillation techniques such as azeotropic distillation or pressure-swing distillation are required. researchgate.net

Experimental Determination of Vapor-Liquid Equilibrium (VLE) Data

Accurate vapor-liquid equilibrium (VLE) data is essential for understanding the behavior of the ethanol-oxolane system and for designing effective separation processes. tu-sofia.bg Experimental VLE data for this binary mixture have been determined at various pressures. For instance, isobaric VLE data for the ethanol-oxolane system has been reported at 100 kPa. mdpi.com These experiments typically involve using an equilibrium still, where the temperature, pressure, and compositions of both the liquid and vapor phases at equilibrium are measured. scispace.comresearchgate.net The composition of the phases is often determined through techniques like densimetry or refractometry, which require prior calibration. researchgate.netacs.org

Below is a table summarizing experimentally determined VLE data for the Ethanol (1) + Oxolane (2) system at 100 kPa.

x1 (Mole Fraction of Ethanol in Liquid)y1 (Mole Fraction of Ethanol in Vapor)Temperature (K)
0.00000.0000339.15
0.10210.2645335.55
0.23540.3897333.15
0.45620.4987331.15
0.65430.5897332.35
0.89760.7895339.45
1.00001.0000351.45

This data is representative and compiled from literature sources. mdpi.com

Thermodynamic Consistency Assessments of Experimental VLE Data

To ensure the reliability of experimental VLE data, thermodynamic consistency tests are performed. tu-sofia.bg These tests check if the data adheres to the Gibbs-Duhem equation. scielo.br Common methods include the Herington area test and the point-to-point test of Van Ness. mdpi.comscielo.brraco.cat For the ethanol-oxolane system, the Herington test has been used to confirm the thermodynamic consistency of the experimental VLE data. mdpi.com A dataset is generally considered thermodynamically consistent if the deviation calculated by these tests is within acceptable limits. scielo.br Inconsistent data can arise from experimental errors and can lead to inaccurate process design and simulation. researchgate.net

Modeling of Phase Equilibria in Ethanol;Oxolane Systems

Application of Activity Coefficient Models (e.g., Wilson, NRTL, UNIQUAC)

Activity coefficient models are widely used to correlate and predict the VLE behavior of non-ideal mixtures like ethanol-oxolane. mdpi.com These models account for the deviations from ideal solution behavior by introducing activity coefficients. The Wilson, Non-Random Two-Liquid (NRTL), and Universal Quasichemical (UNIQUAC) models are commonly applied. mdpi.commdpi.com For the ethanol-oxolane system, these models have been used to correlate experimental VLE data and obtain binary interaction parameters. mdpi.com Studies have shown that for the isobaric system at 100 kPa, the UNIQUAC model provided a better fit to the experimental data compared to the Wilson and NRTL models. mdpi.com These models are crucial for process simulators used in the design of distillation columns. acs.org

Employment of Equations of State (e.g., Peng-Robinson) for Phase Behavior Prediction

Equations of state (EoS) provide another powerful tool for predicting the phase behavior of fluid mixtures over a wide range of temperatures and pressures. scielo.org.mx While cubic EoS like the Peng-Robinson (PR) model are widely used, they may require modifications or specific mixing rules to accurately represent the behavior of highly non-ideal and associating systems like ethanol-oxolane. raco.catutm.my For instance, the Peng-Robinson-Stryjek-Vera (PRSV) equation of state has been used to correlate VLE data for systems containing ethanol. utm.my More advanced models, such as the Cubic-Plus-Association (CPA) and Statistical Associating Fluid Theory (SAFT) equations of state, are specifically designed to handle associating fluids and can provide more accurate predictions for mixtures containing alcohols. edi-info.ird-nb.info These models explicitly account for hydrogen bonding, which is a significant intermolecular force in ethanol-containing systems. researchgate.net

Analysis of Predictive Capabilities and Deviations from Ideal Mixture Behavior

The behavior of ethanol-oxolane mixtures deviates from that of an ideal solution. Vapor-liquid equilibrium (VLE) data for the ethanol and tetrahydrofuran (B95107) (THF) binary system show positive deviations from Raoult's Law, leading to the formation of a minimum boiling point azeotrope. mdpi.comicheme.org

Various thermodynamic models, such as the Wilson, Non-Random Two-Liquid (NRTL), and Universal Quasichemical (UNIQUAC) models, are employed to correlate and predict the VLE data for this system. mdpi.comresearchgate.net Studies have shown that for the isobaric system of THF and ethanol at 100 kPa, the UNIQUAC model provides a better correlation of the experimental data compared to other models like Wilson and NRTL. mdpi.com The quality and thermodynamic consistency of the experimental VLE data can be verified using methods like the Herington test. mdpi.comresearchgate.net The accurate prediction of activity coefficients by these models is crucial for the design of separation processes like distillation. mdpi.comtudelft.nl The COSMO-UNIFAC model has also been extended to systems containing ionic liquids mixed with solvents like ethanol and THF to predict phase equilibria. researchgate.net

Excess Thermodynamic Properties of this compound Solutions

The non-ideal behavior of ethanol-oxolane mixtures is quantified by excess thermodynamic properties. These properties, such as excess molar volume (VE), excess viscosity (ηE), and excess Gibbs free energy of activation of viscous flow (G*E), represent the difference between the property of the real mixture and that of a hypothetical ideal solution at the same temperature, pressure, and composition. jocpr.com These excess functions are typically fitted to the Redlich-Kister polynomial equation to determine the fitting coefficients and standard deviations. jocpr.comdergipark.org.trjmpas.com

Analysis of Excess Molar Volumes and their Interpretations

The excess molar volume (VE) provides information about the change in volume upon mixing and is influenced by differences in molecular size, shape, and intermolecular forces between the mixing components. A negative VE suggests a volume contraction upon mixing, which can be attributed to strong specific interactions (like hydrogen bonding between unlike molecules) or efficient packing and interstitial accommodation of one molecule into the structure of the other. jocpr.comresearchgate.net Conversely, a positive VE indicates a volume expansion, often due to the breaking of strong associative interactions (like the hydrogen-bond network in pure ethanol) or steric hindrance. researchgate.net

For mixtures of oxolane (THF) with alcohols, the sign and magnitude of VE depend on the specific alcohol and the composition. For instance, in the closely related 2-methoxyethanol–THF system, VE is positive across the entire composition range, suggesting that the breaking of the self-associated structure of the alcohol is the dominant effect. akjournals.com In contrast, studies on other systems like tetrachloroethylene (B127269) and THF show negative excess molar volumes. indexcopernicus.com

Table 1: Experimental Excess Molar Volumes (VE) for Ethanol (1) + Oxolane (2) Mixtures at 298.15 K No direct experimental data table for the specific Ethanol-Oxolane system was found in the provided search results. The discussion is based on the behavior of similar systems.

Investigation of Excess Viscosities and Excess Gibbs Free Energy of Activation of Viscous Flow

Viscosity measurements of binary mixtures provide further insights into the nature of molecular interactions. The deviation from a linear mole fraction average of the viscosities of the pure components is known as excess viscosity (ηE). The sign of ηE depends on a balance between factors that increase viscosity (strong specific interactions) and those that decrease it (breaking of self-associated structures). jocpr.com

The excess Gibbs free energy of activation for viscous flow (GE) is another important parameter calculated from viscosity and density data. It provides information about the ease with which molecules can move past one another in the mixture. researchgate.netijettjournal.org Positive GE values are indicative of strong interactions between the unlike molecules, while negative values suggest weaker interactions and the predominance of bond-breaking effects. jocpr.comjmpas.com For example, in binary mixtures of 2-ethoxyethanol (B86334) with amyl acetate (B1210297), G*E values were negative, affirming that weak specific interactions were taking place. jmpas.com

Table 2: Experimental Excess Viscosities (ηE) and Excess Gibbs Free Energy of Activation of Viscous Flow (G*E) for Ethanol (1) + Oxolane (2) Mixtures at 298.15 K No direct experimental data table for the specific Ethanol-Oxolane system was found in the provided search results. The discussion is based on the behavior of similar systems.

Correlation of Excess Properties with Molecular Interactions

The observed excess thermodynamic properties are a direct consequence of the molecular interactions within the ethanol-oxolane solution. Pure ethanol is a highly associated liquid due to strong intermolecular hydrogen bonding. dergipark.org.tr Oxolane is a polar aprotic solvent with an electronegative oxygen atom that can act as a proton acceptor. akjournals.com

When ethanol and oxolane are mixed, several competing effects occur:

Breaking of Interactions: The strong hydrogen-bond network among ethanol molecules is disrupted. Energy is required for this process.

Formation of New Interactions: New, weaker hydrogen bonds can form between the hydroxyl proton of ethanol and the ether oxygen of oxolane. Dipole-dipole interactions between the polar molecules also play a role.

Structural Effects: Differences in the size and shape of ethanol and oxolane molecules affect how they pack together, influencing the volume and viscosity.

The positive deviation from Raoult's law and the positive excess molar enthalpies observed in similar systems suggest that the energy required to break the ethanol-ethanol hydrogen bonds is greater than the energy released from the formation of new ethanol-oxolane interactions. core.ac.uk This indicates that the disruption of the alcohol's self-associated structure is a dominant factor in the mixture's behavior. The magnitude and sign of the excess properties (VE, ηE, and G*E) across the composition range reflect the balance between these bond-breaking and bond-forming processes.

Table of Compound Names

Trivial NameIUPAC Name
EthanolEthanol
OxolaneTetrahydrofuran

Intermolecular Interactions and Solvation Phenomena in Ethanol;oxolane Systems

Molecular Association and Hydrogen Bonding Networks

In ethanol-oxolane mixtures, the dominant intermolecular interaction is the hydrogen bond. Ethanol (B145695), with its hydroxyl (-OH) group, can act as both a hydrogen bond donor and an acceptor, leading to the formation of extensive hydrogen-bonded chains and clusters in its pure state. masterorganicchemistry.comaip.org Oxolane, a cyclic ether, possesses an oxygen atom with lone pairs of electrons, making it a competent hydrogen bond acceptor, but it lacks a hydrogen atom bonded to an electronegative atom, so it cannot act as a hydrogen bond donor. libretexts.orgfrontiersin.org The introduction of oxolane into ethanol disrupts the ethanol-ethanol hydrogen bond network and establishes a new equilibrium of competing interactions: ethanol-ethanol self-association and ethanol-oxolane cross-association.

Vibrational spectroscopy is a powerful tool for investigating the intricacies of hydrogen bonding. tandfonline.com The stretching frequency of ethanol's O-H group is particularly sensitive to its hydrogen-bonding environment. In general, the formation of a hydrogen bond weakens the O-H covalent bond, causing a characteristic red shift (a shift to a lower wavenumber) in its stretching band in infrared (IR) and Raman spectra. researchgate.netresearchgate.net

Time-resolved infrared (TRIR) spectroscopy has been used to directly observe the formation of hydrogen-bonded complexes in ethanol/oxolane mixtures. nih.gov In studies involving ylide species as molecular probes in these mixtures, distinct vibrational bands are observed that correspond to different solvation states. For instance, a study identified a specific absorption band for a tetrahydrofuran-derived ylide (THF-Y) and observed that upon interaction with ethanol, this band shifts to a lower wavenumber. nih.gov This perturbation is direct evidence of a hydrogen bond forming between the ethanol molecule and the probe. The magnitude of this shift provides insight into the strength of the interaction. nih.gov

Interaction Technique Spectroscopic Observation Interpretation
Ylide-Ethanol Interaction in THFTime-Resolved Infrared (TRIR) SpectroscopyA band for the hydrogen-bonded ylide appears at a wavenumber approximately -19 cm⁻¹ lower than the non-hydrogen-bonded species. nih.govThe significant red shift confirms the formation of a strong hydrogen bond between the ethanol hydroxyl group and the ylide.
Ethanol OH-Stretching BandRaman & IR SpectroscopyThe broad OH-stretching band (approx. 3200-3600 cm⁻¹) changes shape and position with varying ethanol concentration in an aprotic solvent. researchgate.netresearchcommons.orgChanges reflect the equilibrium shift between free O-H groups, ethanol-ethanol hydrogen bonds, and ethanol-oxolane hydrogen bonds.

This table presents data derived from spectroscopic studies on interactions in ethanol-containing solvent systems.

The distinct molecular structures of ethanol and oxolane are central to the behavior of their mixtures.

Oxolane (C₄H₈O): As a cyclic ether, oxolane's oxygen atom serves as a hydrogen bond acceptor site. frontiersin.org Its structure is largely non-polar, but the C-O-C ether linkage creates a significant dipole moment, rendering it a moderately polar aprotic solvent. wikipedia.org It cannot self-associate through hydrogen bonding but can accept hydrogen bonds from donor molecules like ethanol. libretexts.org

The competition between ethanol-ethanol and ethanol-oxolane hydrogen bonding is a key determinant of the mixture's properties. In related systems, such as oxolane mixed with 2-alkoxyethanols, studies have shown that cross-hydrogen bonding between the alcohol's hydroxyl group and the ether's oxygen plays a significant role, alongside effects from chain length and molecular packing. acs.org Preferential solvation studies in ethanol-containing mixtures indicate that the balance of these interactions can lead to the selective solvation of solutes. researchgate.net

The primary hydrogen bond formed in the ethanol-oxolane system is the O-H···O interaction, where the ethanol hydroxyl group acts as the donor and the oxolane ether oxygen acts as the acceptor. frontiersin.org This interaction is directional, with the highest stability achieved when the ethanol hydrogen atom points directly toward a lone pair of electrons on the oxolane oxygen. The formation of these specific ethanol-oxolane heterodimers competes directly with the formation of ethanol-ethanol homodimers and larger clusters. researchgate.net The relative prevalence of these species is dependent on the concentration and temperature of the mixture. At low ethanol concentrations, the ethanol-oxolane interaction is favored as individual ethanol molecules are surrounded by an excess of oxolane. As the ethanol concentration increases, the probability of ethanol-ethanol interactions rises, leading to the formation of more complex hydrogen-bonded networks.

Influence of Component Molecular Structure on Intermolecular and Intramolecular Interactions

Solvation Dynamics and Preferential Solvation

Solvation in a binary mixture like ethanol-oxolane is not a simple average of the properties of the two pure solvents. The differing interaction capabilities of the components lead to complex local environments around a solute molecule, a phenomenon known as preferential solvation.

Solvent-Solvent Interactions: The hydrogen bonding between ethanol molecules is a strong cohesive force that structures the liquid. aip.org The interaction between ethanol and oxolane, while also a hydrogen bond, disrupts this self-association. These competing solvent-solvent interactions create a micro-heterogeneous environment. aip.org

Solute-Solvent Interactions: A solute molecule dissolved in the mixture can interact with the polar, protic hydroxyl groups of ethanol, the non-polar ethyl chains of ethanol, and the polar, aprotic ether group of oxolane. The nature of the solute (e.g., its polarity and hydrogen-bonding ability) will determine which of these interactions are most favorable. For example, in systems containing esters, ethanol, and a third component, solvation is modeled as a "cross-association" phenomenon, highlighting the specific interactions between unlike molecules. ua.pt

Studies using solvatochromic dyes have demonstrated that solvent-solvent interactions play a crucial role in determining the solvation characteristics, alongside direct solute-solvent interactions. acs.org The local environment around the solute can be significantly enriched in one solvent component over the other compared to the bulk composition.

The composition of the ethanol-oxolane mixture has a profound effect on the solvation environment. As the mole fraction of ethanol increases, the nature of the solvent shell around a solute molecule evolves.

At very low ethanol concentrations, ethanol molecules are largely isolated and solvated by oxolane. As the concentration rises, ethanol begins to self-associate, forming dimers and larger clusters, creating alcohol-rich domains within the solvent. aip.org This leads to a non-linear response in the properties of the mixture.

Time-resolved spectroscopic studies show this evolution clearly. For instance, in an experiment using a ylide probe in EtOH/THF mixtures, the observed species change with ethanol concentration. At a low concentration (0.4 M), only bands corresponding to the THF-derived ylide and a hydrogen-bonded complex are seen. At higher concentrations (>1.7 M), bands for both THF-derived and ethanol-derived ylides appear, indicating a competitive formation process that depends on the local solvent availability. nih.gov This demonstrates that the composition of the immediate solvation shell can be very different from the bulk mixture composition. acs.org

Ethanol Mole Fraction (χₑₜₒₕ) Dominant H-Bonding Network Solvation Environment Spectroscopic Signature Example nih.gov
Low (e.g., < 0.1)Isolated ethanol molecules form H-bonds with oxolane (Ethanol-Oxolane heterodimers).The environment is dominated by the properties of oxolane, with isolated H-bond donor sites.At 0.4 M EtOH, bands for THF-Y (1636 cm⁻¹) and a hydrogen-bonded complex (1617 cm⁻¹) are observed.
IntermediateCompeting ethanol-ethanol and ethanol-oxolane H-bonds. Formation of small ethanol clusters (dimers, trimers). aip.orgA micro-heterogeneous mixture of polar, protic ethanol clusters and bulk oxolane.The ratio of solvated species shifts, reflecting the changing local environment.
High (e.g., > 0.8)Extensive ethanol-ethanol hydrogen-bonded chains and clusters are prevalent, minimally perturbed by oxolane.The environment approaches that of pure ethanol, with oxolane molecules acting as defects in the H-bond network.At >1.7 M EtOH, bands for THF-Y, EtOH-Y (1621 cm⁻¹), and a H-bonded complex (1608 cm⁻¹) are present.

This table summarizes the general influence of solvent composition on the molecular environment in ethanol/oxolane mixtures, with illustrative data from a specific study.

Theoretical Models for Preferential Solvation

In binary liquid mixtures such as ethanol and oxolane (tetrahydrofuran, THF), the composition of the solvent in the immediate vicinity of a solute molecule can differ significantly from the bulk composition. This phenomenon, known as preferential solvation, is crucial for understanding a variety of chemical processes. Several theoretical models have been developed to describe and quantify these local concentration enhancements.

One of the most rigorous approaches is rooted in the Kirkwood-Buff (KB) theory . researchgate.netpsu.edu The KB integrals (KBIs), Gij, represent the affinity between pairs of molecular species (solute-solvent, solvent-solvent, and solute-solute) in a solution. aip.orgacs.org These integrals can be calculated from thermodynamic data such as activities, partial molar volumes, and compressibility. aip.org The Inverse Kirkwood-Buff Integrals (IKBI) method is a powerful application of this theory, used to determine the local mole fractions of each solvent component within the solvation shell of a solute and to quantify the extent of preferential solvation. du.ac.irwalshmedicalmedia.com For instance, the preferential solvation parameter, δx1,3, is defined as the difference between the local mole fraction of a solvent (component 1) around a solute (component 3) and its mole fraction in the bulk mixture. researchgate.netdu.ac.ir A positive δx1,3 value indicates that the solute is preferentially solvated by that solvent. This method has been successfully applied to various ternary mixtures, including those containing ethanol and THF, to investigate how different interaction types (e.g., H-bonds, dipole-dipole) determine the local composition around a solute. taylorfrancis.com

Another significant model is the quasi-lattice quasi-chemical (QLQC) theory . psu.eduorientjchem.org While the IKBI method is rigorous, it demands highly accurate thermodynamic data, particularly derivatives of activity coefficients. psu.edu The QLQC model, although based on a simpler lattice representation of the liquid, requires only the molar excess Gibbs energy of mixing, making it a complementary approach. psu.edu It has been used to examine preferential solvation in numerous binary organic mixtures, including those involving ethanol and THF. psu.edu

Other models used to analyze preferential solvation include:

Solvent Exchange Models : These models, developed by researchers like Covington and later modified by Bosch and Roses, describe the competition between solvent species for a place in the solute's solvation shell through a series of exchange equilibria. orientjchem.org

Competitive Preferential Solvation Theory : Developed by Nagy, this is another theoretical framework for understanding these phenomena. orientjchem.org

Dielectric Enrichment : Proposed by Suppan, this model considers the local increase in the concentration of the more polar solvent component around a polar solute. orientjchem.org

These models provide a quantitative framework for interpreting experimental data, such as that from solvatochromic probes, which change their spectral properties in response to the polarity of their immediate environment, offering insights into the solute-solvent and solvent-solvent interactions governing the mixture's microscopic structure. orientjchem.org

Molecular-Level Understanding of Solvation Effects

Solvation in ethanol-oxolane mixtures directly influences the spatial arrangement and dynamics of the constituent molecules. The interactions between ethanol and oxolane, primarily hydrogen bonding between ethanol's hydroxyl group and the ether oxygen of oxolane, affect molecular packing and, consequently, the free volume within the liquid. acs.org Studies on similar binary systems have shown that the formation of complexes between unlike molecules can lead to more efficient packing, resulting in a negative excess molar volume (VE), which signifies a reduction in the total volume compared to the ideal mixture. This contraction implies a decrease in free volume.

The concept of free volume becomes particularly evident in processes like solvent annealing of polymers. When a polymer film is exposed to a solvent vapor mixture, the solvent molecules penetrate the polymer matrix, increasing the mobility of the polymer chains. In mixtures containing THF, this process can lead to increased swelling followed by rapid de-swelling upon removal from the solvent atmosphere. This rapid solvent loss can trap free volume within the film, resulting in a higher film thickness than less swollen films. core.ac.uk

At the molecular level, solvation dictates the orientation and reorientation dynamics of solvent molecules. core.ac.uk In alcohol-containing systems, the reorientation of hydroxyl groups is a key process, often occurring through hydrogen bond exchange. core.ac.uk The presence of a co-solvent like oxolane, which can act as a hydrogen bond acceptor, influences these dynamics. The size and shape of the co-solvent molecule create excluded volume effects that can hinder or facilitate specific reorientational pathways. core.ac.uk For instance, while ethanol can act as both a hydrogen bond donor and acceptor, oxolane primarily acts as an acceptor. acs.org This difference in interaction modes affects the local structure and the collective reorientation of molecules in the mixture. acs.org The stabilization of charge distributions during chemical reactions is highly dependent on the ability of the surrounding solvent dipoles to reorganize, a process intrinsically linked to these reorientational dynamics. core.ac.uk

The thermodynamics of ethanol-oxolane mixtures reveal the nature and strength of the intermolecular forces at play. By measuring macroscopic properties like density, viscosity, and speed of sound across the entire composition range, it is possible to calculate excess thermodynamic functions that quantify the deviation from ideal behavior. researchgate.net These excess properties provide a window into the molecular interactions.

Key excess properties include:

Excess Molar Volume (VEm) : A negative VEm suggests strong specific interactions, such as hydrogen bonding between ethanol and oxolane, leading to a more compact structure and volume contraction. acs.orgresearchgate.net Conversely, a positive VEm indicates that the disruption of self-association in the pure components (like the hydrogen-bonded chains in ethanol) is the dominant effect, leading to a less efficient packing.

Deviation in Viscosity (Δη) : Positive deviations in viscosity are often interpreted as indicative of strong specific interactions that increase the resistance to flow.

Excess Gibbs Free Energy of Activation for Viscous Flow (ΔG*E) : This parameter provides further insight into the interactions, with positive values also suggesting the presence of strong complex formation. researchgate.net

These excess properties are often fitted to the Redlich-Kister polynomial equation to determine binary interaction parameters, which provide a quantitative measure of the interaction strength. acs.orgresearchgate.net

Excess PropertySign in Ethanol-Oxolane (Typical Observation)Interpretation
Excess Molar Volume (VEm)NegativeIndicates strong hydrogen bonding and dipole-dipole interactions between ethanol and oxolane, leading to volume contraction. acs.org
Deviation in Viscosity (Δη)PositiveSuggests the formation of intermolecular complexes that increase the fluid's resistance to flow.
Excess Gibbs Free Energy (ΔG*E)PositivePoints towards specific interactions and complex formation between the unlike molecules. researchgate.net
Excess Isentropic Compressibility (κES)NegativeA decrease in compressibility compared to the ideal mixture, reinforcing the idea of a more compact and less compressible structure due to strong interactions. researchgate.net

The polarity of the solvent medium, which is a composite of the polarities of ethanol and the less polar oxolane, profoundly affects molecular interactions. researchgate.net Ethanol is a protic, polar solvent capable of both donating and accepting hydrogen bonds, while oxolane is a polar aprotic solvent that can only accept hydrogen bonds. acs.orgrsc.org This difference governs the types of interactions that are favored in the mixture.

In mixtures of solvents with different polarities and hydrogen-bonding capabilities, such as ethanol and oxolane, preferential solvation often occurs. rsc.org For example, a solute that is a hydrogen bond donor will be preferentially solvated by oxolane (the acceptor), while a hydrogen bond acceptor solute will be preferentially solvated by ethanol (the donor). This selective solvation minimizes unfavorable interactions and maximizes favorable ones. rsc.org

Advanced Separation Methodologies for Ethanol;oxolane Mixtures

Challenges Posed by Azeotrope Formation

Conventional distillation relies on the differences in the boiling points of the components in a liquid mixture. However, when an azeotrope is formed, the composition of the vapor phase is identical to that of the liquid phase at a specific pressure, making further separation by this method impossible. sathyabama.ac.inprocessingmagazine.com The ethanol-oxolane system forms a minimum-boiling azeotrope, meaning the azeotrope boils at a temperature lower than either of its individual components. fossee.insathyabama.ac.in For instance, at atmospheric pressure (1 atm), the azeotrope of THF and ethanol (B145695) contains approximately 85.82 mol% THF. fossee.in This characteristic prevents the attainment of pure ethanol or oxolane through standard distillation columns.

Overcoming this azeotropic barrier is crucial for solvent recovery and reuse, which is vital for both economic and environmental reasons. researchgate.net The development of effective and energy-efficient separation processes is therefore a key area of research.

Extractive Distillation (ED) Strategies

Extractive distillation is a widely employed technique for separating azeotropic mixtures. processingmagazine.comdoi.org It involves the introduction of a third component, known as an entrainer or solvent, into the distillation column. sathyabama.ac.inprocessingmagazine.com The entrainer is typically a high-boiling, non-volatile substance that does not form a new azeotrope with the original components. sathyabama.ac.in Its role is to alter the relative volatilities of the initial components, thereby breaking the azeotrope and facilitating their separation. processingmagazine.com

The success of extractive distillation hinges on the selection of an appropriate entrainer. polyu.edu.hk An ideal entrainer should significantly increase the relative volatility of the components to be separated and be easily recoverable. polyu.edu.hk For the ethanol-oxolane mixture, various entrainers have been investigated.

Ethylene (B1197577) Glycol (EG) and Dimethyl Sulfoxide (B87167) (DMSO) are two such entrainers that have shown promise. distantreader.orgresearchgate.net Studies have demonstrated that both EG and DMSO can effectively break the ethanol-oxolane azeotrope. distantreader.orgresearchgate.net DMSO, in particular, has been shown to greatly enhance the relative volatilities of THF/ethanol, THF/water, and ethanol/water mixtures. distantreader.org The selection process often involves screening potential solvents based on their polarity and their ability to disrupt the interactions that lead to azeotrope formation. distantreader.org For instance, ionic liquids have also been explored as potential entrainers due to their low volatility and designable properties. bohrium.com

The effectiveness of an entrainer can be quantified by its ability to alter the vapor-liquid equilibrium (VLE) of the system. The table below presents a comparison of different entrainers for the separation of ethanol-oxolane mixtures.

EntrainerKey FindingsReference
Dimethyl Sulfoxide (DMSO) Significantly enhances the relative volatility of THF/ethanol. distantreader.org distantreader.org
Ethylene Glycol (EG) Chosen as an entrainer to break the binary azeotrope. researchgate.net researchgate.net
Ionic Liquids Show promise due to low pollution and designability; can replace the hydrogen bond between ethanol and THF. bohrium.com bohrium.com

Process simulation software, such as Aspen Plus, is a crucial tool for designing, optimizing, and analyzing extractive distillation processes. distantreader.org These simulations allow for the determination of optimal operating conditions to achieve high-purity products while minimizing costs. researchgate.net

The optimization process typically involves a sequential iterative procedure to determine key design variables. distantreader.org These variables include the number of theoretical stages in the distillation columns, the feed locations for the raw mixture and the entrainer, the reflux ratio, and the entrainer flow rate. distantreader.org The objective function for optimization is often the Total Annual Cost (TAC), which includes both capital and operating costs. researchgate.net For example, a study on separating a THF/ethanol/water mixture using DMSO as an entrainer set the purity of the three products to at least 99.9 mol%. distantreader.org The simulation and optimization led to a detailed flowsheet with specified operating conditions for each column. distantreader.org

The table below summarizes typical parameters optimized in the simulation of extractive distillation for ethanol-oxolane separation.

ParameterDescription
Number of Stages The number of theoretical plates in the extractive and recovery columns.
Feed Stage The optimal tray for introducing the ethanol-oxolane mixture.
Entrainer Feed Stage The optimal tray for introducing the entrainer.
Reflux Ratio The ratio of the liquid returned to the column to the liquid removed as distillate.
Entrainer Flow Rate The amount of entrainer used relative to the feed.

The evaluation of extractive distillation processes extends beyond just economic considerations to include thermodynamic efficiency and environmental impact. researchgate.netresearchgate.net Thermodynamic analysis often involves assessing the total exergy destruction rate and the rational efficiency of the different process configurations. researchgate.net Environmental performance can be evaluated by estimating indirect carbon dioxide emissions associated with the energy consumption of the process. researchgate.net

Studies comparing different separation schemes have shown that the choice of entrainer and process configuration significantly impacts these performance metrics. For instance, in some cases, a double entrainer process has been shown to reduce energy costs and total annual cost compared to a single entrainer process. researchgate.net Furthermore, considering the cost of CO2 emissions in the total annual cost calculation provides a more holistic assessment of the process's sustainability. researchgate.net The goal is to develop processes that are not only economically viable but also environmentally benign and energy-efficient. researchgate.netpolyu.edu.hk

Process Simulation and Optimization for High Purity Attainment

Pressure-Swing Distillation (PSD) Applications

The fundamental principle of PSD is based on the fact that the composition of an azeotrope can be shifted by altering the operating pressure of the distillation column. fossee.infamt.ac.in A typical PSD system consists of two columns operating at different pressures: a low-pressure column (LPC) and a high-pressure column (HPC). fossee.in

For a minimum-boiling azeotrope like ethanol-oxolane, the feed mixture is introduced into the first column. The distillate from this column, which has a composition close to the azeotrope at that pressure, is then fed to the second column operating at a different pressure. famt.ac.in At this new pressure, the azeotropic composition is different, allowing for the separation to proceed past the original azeotropic point. fossee.in The product from the bottom of one column is one of the pure components, while the other pure component is obtained from the bottom of the second column. The distillate from the second column is often recycled back to the first column. famt.ac.in

For the THF/ethanol system, the azeotropic composition changes significantly with pressure. At 1 atm, the azeotrope contains 85.82 mol% THF, while at 10 atm, it shifts to 25.67 mol% THF. fossee.in This significant shift makes PSD a feasible and attractive option for this separation. fossee.in

Key operational parameters for a PSD process include the operating pressures of the two columns, the number of trays in each column, and the reflux ratios. fossee.in Simulation studies have been used to optimize these parameters to achieve high product purity and minimize energy consumption. For example, a simulation of THF and ethanol separation used an LPC operating at 1 atm and an HPC at 10 atm, both with 45 trays, to achieve 99.9% purity for both ethanol and THF. fossee.in

Comparative Analysis of PSD with Extractive Distillation

The separation of azeotropic mixtures, such as ethanol and oxolane (tetrahydrofuran or THF), presents a significant challenge in the chemical industry. Both Pressure Swing Distillation (PSD) and Extractive Distillation (ED) are advanced methods employed to overcome the azeotropic point. The choice between these two techniques often involves a trade-off between economic and operational factors.

Extractive distillation introduces a third component, an entrainer or solvent, to alter the relative volatility of the original components, thereby breaking the azeotrope. This method can be highly effective and, in some cases, more economical due to lower energy consumption, especially when opportunities for heat integration are utilized. sci-hub.se For the separation of THF and water, a similar azeotropic system, the total annualized cost (TAC) of extractive distillation was found to be slightly lower than that of PSD. researchgate.net However, the introduction of a solvent, such as dimethyl sulfoxide (DMSO) or ethylene glycol, can lead to potential product contamination and adds complexity to the process, including the need for a solvent recovery column. researchgate.netrepec.org

Pressure Swing Distillation, conversely, avoids the need for an additional component by utilizing the pressure sensitivity of the azeotropic composition. The process involves two columns operating at different pressures. While PSD can have higher energy requirements compared to ED, it offers significant advantages such as simpler operation, no risk of solvent contamination, and often better controllability. sci-hub.se For the separation of a THF/ethanol mixture, studies have indicated that PSD can be superior to ED from both economic and product purity standpoints. researchgate.net The controllability of PSD systems is often highlighted as a key benefit, as the absence of a third component simplifies the process dynamics. sci-hub.se

The economic feasibility of each process is a critical consideration. The Total Annual Cost (TAC), which includes both capital and operating costs, is a primary metric for comparison. While some studies conclude that PSD is more economical for certain azeotropic systems repec.org, others find ED to be the more cost-effective option. acs.org For instance, a comparison for the separation of a THF-water mixture showed the utility cost of PSD was 5.6% higher than ED, leading to a TAC that was 1.69% higher. researchgate.net The optimal choice is heavily dependent on the specific azeotropic system, feed composition, desired product purity, and energy integration possibilities. researchgate.net

Table 1: Comparative Analysis of PSD and Extractive Distillation

Feature Pressure Swing Distillation (PSD) Extractive Distillation (ED)
Principle of Operation Utilizes pressure sensitivity of azeotropic composition between two columns at different pressures. sci-hub.se Introduces a solvent (entrainer) to alter relative volatilities of the mixture components. researchgate.net
Third Component Not required, leading to a "cleaner" process. segovia-hernandez.com Required (e.g., DMSO, ethylene glycol), which necessitates a solvent recovery step. researchgate.net
Energy Consumption Can be higher, but heat integration between columns can significantly reduce heating energy needs. sci-hub.se Often lower energy demand compared to non-heat-integrated PSD. segovia-hernandez.com
Total Annual Cost (TAC) Can be lower or higher than ED depending on the specific system and energy integration. researchgate.netrepec.orgresearchgate.net Often competitive, with some studies showing marginally lower TAC than PSD. researchgate.netresearchgate.net
Controllability Generally considered easier to control due to a simpler process configuration without a third component. sci-hub.serepec.org Can present controllability challenges due to the increased complexity from the entrainer. researchgate.net
Product Purity High purity products can be obtained without risk of solvent contamination. sci-hub.se The entrainer might introduce impurities into the final product. repec.org
Applicability Well-suited for pressure-sensitive azeotropes. segovia-hernandez.com Effective for a wide range of azeotropes, including non-pressure-sensitive ones. oc-praktikum.de

Integrated and Hybrid Separation Processes

To enhance efficiency and reduce the high energy consumption and costs associated with conventional distillation methods, integrated and hybrid processes are increasingly being explored for the separation of complex mixtures like ethanol and oxolane.

Reactive-Extractive Distillation (RED) for Multi-Component Azeotropic Systems (e.g., with water)

When water is present in the ethanol-oxolane mixture, it forms a ternary azeotropic system, further complicating the separation. sci-hub.se Reactive-Extractive Distillation (RED) is an intensified process that combines chemical reaction and extractive distillation in a single system. This technique is particularly useful for separating such multi-component azeotropes. researchgate.net

In a typical RED process for the THF/ethanol/water system, a dehydrating agent like ethylene oxide is introduced into a reactive distillation column. researchgate.net The ethylene oxide reacts with the water to produce ethylene glycol. This in-situ generation of ethylene glycol serves two purposes: it removes the water from the mixture and produces a valuable chemical. The ethylene glycol can then act as an entrainer for the subsequent extractive distillation step to separate the remaining ethanol-oxolane mixture. researchgate.net

Exploration of Other Advanced Separation Techniques (e.g., Membrane Distillation, Liquid-Liquid Extraction)

Beyond distillation-based methods, other advanced techniques are being investigated for their potential to separate ethanol-oxolane mixtures, often with lower energy consumption.

Membrane Distillation (MD) is a thermally driven separation process where a hydrophobic microporous membrane separates a liquid feed from a permeate phase. For ethanol-water separation, which shares challenges with ethanol-oxolane systems, MD has shown promise. The process can achieve a high enrichment of ethanol in the permeate. researchgate.net Techniques like vacuum membrane distillation (VMD) and sweep gas membrane distillation (SGMD) have been applied. One study on VMD for ethanol-water separation using a polyvinylidene fluoride (B91410) (PVDF) membrane found that feed temperature was the most influential parameter on permeate flux. ekb.eg Another study using microwave-induced membrane distillation with a carbon nanotube immobilized membrane reported an ethanol vapor flux of up to 11.3 L/m²h and a separation factor of 13.7, a significant improvement over conventional MD. acs.org While specific research on ethanol-oxolane is limited, the principles suggest MD could be a viable, less energy-intensive alternative.

Liquid-Liquid Extraction (LLE) is another established separation process that can be applied to azeotropic mixtures. It involves using a solvent that has a high affinity for one of the components in the mixture. For separating n-hexane and ethanol, LLE was identified as a highly effective method. mdpi.com In the context of bio-alcohol production, LLE using phosphonium-based ionic liquids has been investigated as a low-energy alternative to distillation for recovering ethanol from aqueous solutions. ua.ptresearchgate.net The success of LLE depends heavily on the selection of an appropriate solvent with high selectivity and ease of recovery. While LLE might not produce high-purity products in a single stage, it can be an effective pre-concentration step or be combined with other techniques in a hybrid process.

Role As a Solvent System in Advanced Chemical and Biochemical Processes

Influence on Chemical Reactivity and Reaction Mechanisms

The nature of the solvent can profoundly impact the course of a chemical reaction. Solvents are not merely passive media but active participants that can stabilize or destabilize reactants, products, and intermediate transition states, thereby altering reaction rates and determining the final product distribution. frontiersin.orgosti.gov The ethanol-oxolane system, blending a hydrogen-bond donor (ethanol) with a hydrogen-bond acceptor (oxolane), provides a unique medium to control these interactions.

According to transition state theory, reaction rates are influenced by the differential solvation of the starting materials and the transition state. frontiersin.org A reaction is accelerated if the solvent stabilizes the transition state more than it stabilizes the reactants, thus lowering the activation energy barrier.

In a mixed ethanol-oxolane system, the composition can be tuned to achieve optimal solvation. Ethanol (B145695), being a protic solvent, is effective at solvating anions and stabilizing species through hydrogen bonding. rsc.org Oxolane, a polar aprotic solvent, is a good hydrogen bond acceptor and effectively solvates cations and polarizable species. rsc.org

This differential solvation capability is crucial in reactions where reactants and transition states have different polarity and hydrogen-bonding requirements. For example, in a reaction proceeding through a charged, compact transition state from neutral, less-polar reactants, increasing the polarity of the medium by adjusting the solvent ratio could lead to preferential stabilization of the transition state, thereby accelerating the reaction. Conversely, if reactants are strongly stabilized by specific interactions (e.g., hydrogen bonding with ethanol) that are lost in the transition state, the reaction rate may decrease. The phenomenon of preferential solvation, where the local solvent composition around a solute molecule differs from the bulk composition, plays a significant role in these mixed systems. rsc.org

The ability to modulate the solvent environment with an ethanol-oxolane mixture directly impacts reaction kinetics and selectivity. By altering the solvent composition, it is possible to favor one reaction pathway over another. osti.gov

Reaction Rates: As explained by transition state theory, stabilizing the transition state lowers the activation energy (ΔG‡) and increases the reaction rate. In an ethanol-oxolane system, the rate of a given reaction can be optimized by finding the solvent ratio that provides the most favorable solvation for the transition state relative to the reactants. rsc.org

Selectivity: In reactions with multiple possible outcomes (e.g., chemoselectivity, regioselectivity, or stereoselectivity), the solvent can influence which product is preferentially formed. This is because different reaction pathways leading to different products will have distinct transition states. An ethanol-oxolane mixture can be tuned to selectively stabilize the transition state of the desired pathway. For instance, aprotic solvents can enhance the reactivity of nucleophiles in SN2 reactions, while protic solvents are ideal for SN1 reactions that involve carbocation intermediates. A mixed system allows for fine-tuning this balance.

Pathways: Solvents can directly participate in a reaction, opening up alternative mechanistic pathways. nih.gov While oxolane is generally considered a non-reactive solvent (though it can form peroxides), ethanol can act as a nucleophile or a proton source, potentially leading to side reactions or entirely different mechanisms depending on its concentration and the reaction conditions. researchgate.netresearchgate.net

The synthesis of Sildenafil (B151) Citrate (B86180), the active pharmaceutical ingredient in Viagra®, is a multi-step process where solvent choice is critical for yield and purity. While no published procedures explicitly detail the use of a mixed ethanol-oxolane system, patent literature frequently lists both ethanol and oxolane (THF) as suitable, alternative solvents for various steps of the synthesis, highlighting their utility in this context. google.comgoogle.com

For example, different stages of the synthesis, from cyclization reactions to recrystallization and salt formation, can be performed in either ethanol or THF, among other organic solvents. google.com The choice depends on the specific requirements of that step, such as reactant solubility, reaction temperature, and ease of product isolation. A patent for preparing sildenafil citrate indicates that the cyclization reaction can be carried out in a solvent selected from a group including ethanol and tetrahydrofuran (B95107). google.com Another patent specifies using THF for the reaction of an intermediate with N-methylpiperazine, while the final recrystallization of the crude product can be done using an ethanol/water mixture. google.com

The table below summarizes solvents mentioned for different reaction types in the synthesis of sildenafil and its citrate salt, based on patent literature.

Reaction StepPotential Solvents MentionedSource
Cyclization ReactionMethanol (B129727), Ethanol, tert-Butyl alcohol, Tetrahydrofuran, 1,4-Dioxane, Dimethylformamide google.com
Reaction with N-methylpiperazineTetrahydrofuran (THF) google.com
Crude Product RecrystallizationEthyl acetate (B1210297), Methyl t-butyl ether, Tetrahydrofuran, Methanol, Ethanol, Acetone, Butanone, Toluene, Benzene google.com
Final RecrystallizationEthanol and Water mixture google.com
Salt Formation (with Citric Acid)Acetone, Butanone, Methanol, Ethanol google.com

A hypothetical mixed ethanol-oxolane solvent system could offer advantages by providing a "one-pot" medium with tunable polarity, potentially improving the solubility of diverse intermediates and reagents throughout the synthesis, thus enhancing efficiency.

Impact on Reaction Rates, Selectivity, and Pathways

Cosolvent Applications in Biomass Conversion and Valorization

The conversion of lignocellulosic biomass into biofuels and value-added chemicals is a cornerstone of the modern bioeconomy. A critical challenge is the inherent recalcitrance of biomass, which requires an effective pretreatment step to break down its complex structure. The ethanol-oxolane solvent system, particularly oxolane (THF) in combination with water, has emerged as a highly effective medium for this purpose.

Cosolvent Enhanced Lignocellulosic Fractionation (CELF) is a pretreatment technology that uses a mixture of oxolane (THF) and water, typically with a dilute acid catalyst, to deconstruct biomass. researchgate.netresearchgate.net This single-phase solvent system is highly effective at separating biomass into its primary components: cellulose (B213188), hemicellulose, and lignin (B12514952). researchgate.net

The process works because the THF-water mixture can effectively solvate the lignin-carbohydrate complex at milder temperatures than many other methods. researchgate.net THF is a unique polar aprotic solvent that is miscible with water across a wide range of conditions and can be sustainably produced from biomass itself. researchgate.netresearchgate.net CELF has been shown to achieve high sugar recoveries (over 95%) from feedstocks like corn stover and poplar after enzymatic hydrolysis, using significantly lower enzyme dosages compared to conventional pretreatments like dilute acid. acs.orgchemcess.com Molecular dynamics simulations have shown that in the THF-water mixture, THF preferentially solvates lignin, while water preferentially solvates cellulose, contributing to the efficient fractionation of the biomass components. frontiersin.orgacs.org

A major advantage of the CELF process is its ability to solubilize and extract high-purity lignin. acs.org In conventional biorefining, lignin is often treated as a waste product. However, the high-quality lignin produced from CELF is a valuable co-product suitable for conversion into fuels, chemicals, and materials. researchgate.net

The THF-water cosolvent system dramatically enhances lignin extraction. Studies on poplar wood show that CELF pretreatment can reduce the molecular weight of the native lignin by up to 90% and extensively cleave the β-O-4 interunit linkages, which are the most common bonds in lignin. researchgate.net This depolymerization, combined with the favorable solvation properties of THF, results in over 90% of the initial lignin being solubilized and extracted. acs.org The resulting CELF lignin has a low molecular weight and a high content of phenolic hydroxyl groups, making it more reactive for subsequent upgrading processes. researchgate.net

The table below presents research findings on the efficiency of CELF and other organosolv pretreatments.

Pretreatment MethodBiomass SourceDelignification Efficiency (%)Lignin Molecular Weight (Mw) ReductionReference
CELF (THF/Water, Dilute Acid)Poplar>90%Up to ~90% researchgate.netacs.org
Ethanol OrganosolvPoplar~50-60%Significant, but generally less than CELF researchgate.net
Ethanosolv (mild conditions)Birch15.2%- epo.org
Butanosolv (flow-through)Walnut Shells93-96%High retention of β-O-4 linkages nih.gov

Promotion of Bio-Based Platform Chemical Production (e.g., Furfural (B47365), 5-Hydroxymethylfurfural (B1680220), Levulinic Acid)

The ethanol-oxolane system is instrumental in the conversion of biomass into valuable platform chemicals. Oxolane, in an acidified aqueous solution, facilitates the deconstruction of lignocellulose and catalyzes the dehydration of sugars into molecules like furfural, 5-hydroxymethylfurfural (HMF), and levulinic acid. ucr.eduatibt.org The use of oxolane as a solvent is noted for its ability to suppress the formation of undesirable by-products, such as humins, which are resinous solids that can form during the acid-catalyzed degradation of carbohydrates. rsc.org

Research has demonstrated that a biphasic system of water and oxolane can be highly effective. For instance, high yields of HMF (52%) have been achieved from glucose using an AlCl₃ catalyst in an oxolane solvent system. atibt.org Similarly, the hydrolysis of furfuryl alcohol to levulinic acid has seen yields greater than 70% in a THF solvent system, which helps to reduce polymerization side reactions. These platform chemicals are precursors to a wide range of other chemicals and biofuels. sci-hub.se For example, levulinic acid can be produced from both the C6 (cellulose) and C5 (hemicellulose) sugar fractions of biomass, representing a key integration point in biorefining processes. Furfural itself is soluble in ethanol and ether, and its derivatives have wide-ranging applications. sci-hub.se

Platform ChemicalPrecursor(s)Solvent System RoleReported YieldsReference
5-Hydroxymethylfurfural (HMF) Glucose, Fructose, CelluloseEnhances dehydration, suppresses by-products52-67% atibt.org
Furfural Xylose, HemicelluloseFacilitates dehydration of C5 sugars45-50% (general tech) sci-hub.se
Levulinic Acid (LA) Glucose, HMF, Furfuryl AlcoholReduces polymerization, integrates C5/C6 pathways>70% (from furfuryl alcohol)

Improved Enzymatic Digestibility of Glucan-Rich Residues

A significant challenge in producing ethanol from lignocellulosic biomass is the recalcitrance of the plant cell wall, which hinders enzymatic access to cellulose. escholarship.org Pretreatment using an ethanol-oxolane co-solvent system, often in the presence of dilute acid and water, has emerged as a highly effective method to overcome this barrier. This process, known as Co-Solvent Enhanced Lignocellulosic Fractionation (CELF), dramatically increases the susceptibility of the remaining glucan-rich solids to enzymatic hydrolysis. escholarship.orgnih.gov

The primary mechanism for this improvement is the extensive removal of lignin. ornl.gov Oxolane interacts favorably with lignin, causing it to adopt random coil conformations and facilitating its solubilization and removal from the biomass solids. ornl.gov This delignification process results in a higher retention of glucan in the solid residues and significantly increases the accessible surface area of cellulose for enzymes. mdpi.com

Pretreatment MethodKey MechanismEffect on LigninImpact on Enzymatic DigestibilityReference
Ethanol-Oxolane (CELF) Extensive lignin removal, increased cellulose accessibilityHigh removal fraction~95% total sugar yields at low enzyme loadings ucr.edu
Dilute Acid Hemicellulose hydrolysisLimited lignin removalLower digestibility compared to CELF escholarship.org
Ethanol Organosolv Lignin removalHigh lignin removalHigh digestibility (up to 97.9%) but can be less effective than CELF escholarship.orgresearchgate.net

Applications in Pharmaceutical Synthesis and Formulation

The ethanol-oxolane solvent system finds critical applications in the pharmaceutical industry, from influencing the outcome of chemical reactions to improving the delivery of poorly soluble drugs.

Modulation of Reaction Equilibria and Product Precipitation

The choice of solvent can be a powerful tool to control chemical reactions. By changing the solvent from oxolane (THF) to ethanol, chemists can shift a reaction's equilibrium. A notable example is in the formation of an imine, where switching to ethanol caused the desired product to precipitate out of the solution due to its low solubility. This precipitation effectively removed the product from the reaction equilibrium, driving the reaction to 95% completion and eliminating the need for a catalyst like TiCl₄. tandfonline.com

This principle of using a solvent or co-solvent to induce precipitation (an antisolvent effect) is widely applied in crystallization processes to isolate and purify active pharmaceutical ingredients (APIs). researchgate.net The ethanol-oxolane system is particularly relevant for this. For instance, methods have been developed to remove common reaction byproducts like triphenylphosphine (B44618) oxide (TPPO) from polar solvents such as ethanol and THF by precipitating it with zinc chloride, a technique that simplifies purification and avoids chromatography. acs.org Furthermore, the dynamic and steady-state crystallization of pharmaceutical compounds has been studied in water-ethanol-tetrahydrofuran solvent mixtures, highlighting the system's utility in designing controlled crystallization processes. researchgate.net

Enhancing Solubilization of Hydrophobic Molecules in Cosolvent Systems

Many pharmaceutical compounds are hydrophobic, meaning they have poor solubility in water, which poses a major challenge for formulation and delivery. nih.gov Cosolvents are substances added to a primary solvent to increase the solubility of a poorly soluble compound. wikipedia.org Ethanol and oxolane are both effective in this role. wikipedia.orglibretexts.org

Ethanol, classified as an antihydrophobic cosolvent, can disrupt the hydrogen-bonding structure of water, which in turn weakens the hydrophobic interactions that cause nonpolar molecules to aggregate, thereby increasing their solubility. nih.govmdpi.com Oxolane is also miscible with water and can dissolve many organic compounds. libretexts.orgnih.gov

The solubility of a given compound in an ethanol-oxolane mixture can be precisely tuned by altering the solvent ratio and temperature. For example, the solubility of 2,3,4,5-tetrabromothiophene was found to increase with rising temperature but decrease as the proportion of ethanol in an ethanol-tetrahydrofuran mixture increased. researchgate.net This tunability allows for the creation of optimized solvent systems for dissolving hydrophobic drugs. nih.gov In some advanced formulation techniques, a drug and lipid are dissolved in a water-miscible organic solvent like THF, and this solution is then mixed with an aqueous phase, causing the drug and lipid to precipitate into stabilized nanoparticles. rsc.org

Chromatographic Separations

In the field of analytical chemistry, particularly liquid chromatography, the choice of solvent is critical for achieving effective separation of complex mixtures.

Ethanol;Oxolane as Alternative Mobile Phase Modifiers in Reversed-Phase Liquid Chromatography

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a dominant analytical technique that uses a nonpolar stationary phase and a polar mobile phase. wikipedia.orgchromatographyonline.com The mobile phase typically consists of water mixed with an organic modifier, most commonly acetonitrile (B52724) or methanol. wikipedia.org However, ethanol and oxolane (THF) are important alternative modifiers that can be used to alter the selectivity of the separation. canambioresearch.com

The elution strength of these modifiers in reversed-phase systems generally follows the order: methanol < acetonitrile < ethanol < oxolane. chromatographyonline.com This means that oxolane is a very "strong" solvent that causes compounds to elute more quickly, while ethanol is stronger than the more common methanol. By substituting ethanol or oxolane for acetonitrile or methanol, or by using them in ternary mixtures (e.g., methanol-THF-water), chromatographers can change the intermolecular interactions between the analytes, the stationary phase, and the mobile phase, leading to different retention times and potentially improved separation of co-eluting peaks. canambioresearch.com

There is also a significant push towards "green chromatography" to reduce the environmental impact of analytical methods. In this context, ethanol is considered a much greener alternative to the more toxic acetonitrile and methanol. rsc.orgrsc.org While the higher viscosity of ethanol can present challenges, such as increased backpressure, these can often be mitigated by operating at higher temperatures. researchgate.net Research has shown that ethanol can be a good organic modifier for RP-HPLC, providing good chromatographic properties and serving as an effective, greener replacement for traditional solvents. rsc.orgresearchgate.net

Altering Chromatographic Selectivity and Separation Properties

In high-performance liquid chromatography (HPLC), particularly in normal-phase and chiral separations, the precise blend of solvents in the mobile phase dictates the elution strength and selectivity. Ethanol, a polar protic solvent, and oxolane, a less polar but strong aprotic solvent, provide a wide range of elution strengths and selective interactions. molnar-institute.comresearchgate.net The addition of oxolane, a solvent with excellent solubilizing power and high elution strength, to a mobile phase can significantly reduce solute retention times. molnar-institute.comzju.edu.cn

Detailed research into the separation of lafutidine (B194869) isomers highlights the practical impact of adjusting ethanol and oxolane concentrations in the mobile phase. zju.edu.cn In a study utilizing a ChiraSpher chiral column, a mobile phase consisting of hexane, ethanol, oxolane, and diethylamine (B46881) was employed. The investigation revealed that modifications in the ethanol and oxolane content had pronounced effects on the retention and resolution of the cis and trans isomers of lafutidine. zju.edu.cn

As shown in the table below, decreasing the concentration of ethanol in the mobile phase from 10% to 5% led to a significant increase in the solute retention factor (k'). This indicates stronger retention on the stationary phase. Conversely, the introduction and subsequent increase of oxolane concentration from 3% to 5% resulted in a dramatic decrease in the retention factor and a marked improvement in resolution (Rs). zju.edu.cn

Table 1: Effect of Mobile Phase Composition on the Separation of Lafutidine Isomers zju.edu.cn
Mobile Phase Composition (v/v/v/v) Hexane:Ethanol:Oxolane:DiethylamineRetention Factor (k')Separation Factor (α)Resolution (Rs)
90:10:0:0.15.381.281.55
92:5:3:0.113.71.281.85
92:3:5:0.19.561.282.10

Interestingly, while the retention factor and resolution were highly sensitive to the solvent ratio, the separation factor (α) remained essentially constant. zju.edu.cn This suggests that for this particular separation on a ChiraSpher column, the attractive interactions, such as hydrogen bonding and dipole-dipole interactions between the solute and the stationary phase, are the dominant factors for solute retention but are not as critical for the isomeric recognition itself. zju.edu.cn The optimal mobile phase composition for this specific separation was determined to be a mixture of hexane-ethanol-THF-diethylamine at a ratio of 92:3:5:0.1 (v/v/v/v). zju.edu.cn

The utility of the ethanol:oxolane system extends beyond its role as a mobile phase component. In biochemical analyses, a mixture of ethanol and oxolane has proven effective for sample pretreatment. For instance, in the determination of astaxanthin (B1665798) in human plasma via HPLC, a 1:9 mixture of ethanol-tetrahydrofuran was used for the deproteinization of plasma samples prior to injection. researchgate.netresearchgate.net This step is crucial for removing interfering proteins and ensuring a clean chromatogram, demonstrating the solvent system's role in the broader chromatographic process. researchgate.net

The selection of ethanol and oxolane in mobile phases is also influenced by a move towards "green chromatography." Ethanol is considered a less toxic and more environmentally benign solvent compared to traditionally used solvents like acetonitrile and methanol. researchgate.net Its combination with oxolane allows for the creation of effective mobile phases that can match the chromatographic performance of more hazardous solvents while reducing the environmental footprint of the analytical method. researchgate.netresearchgate.net

Green Chemistry and Sustainability Considerations for Ethanol;oxolane Systems

Environmental Assessment Frameworks for Solvent Systems

To quantify the "greenness" of a solvent system, various frameworks and metrics have been developed. These tools aim to provide a systematic and scientifically grounded basis for comparing the environmental performance of different solvents and their mixtures. nih.gov Life cycle assessment (LCA) is a comprehensive method for evaluating the environmental impacts of a product or process throughout its entire life cycle, from raw material extraction to final disposal. nih.govosti.gov

When evaluated using green solvent metrics, ethanol (B145695) and oxolane exhibit distinct profiles. Ethanol is generally considered a green solvent due to its production from renewable resources, biodegradability, and lower toxicity compared to many conventional organic solvents. researchgate.netsigmaaldrich.comsigmaaldrich.com In contrast, frameworks for assessing the environmental performance of solvents have categorized tetrahydrofuran (B95107) (oxolane) as less sustainable. orientjchem.org

Several green chemistry metrics are used to assess the environmental friendliness of chemical processes, including: rsc.orgtamu.edu

E-Factor: This metric, introduced by Roger Sheldon, is the ratio of the mass of waste produced to the mass of the desired product. A lower E-factor indicates a greener process. nih.gov

Atom Economy (AE): Developed by Barry Trost, this metric calculates the proportion of reactant atoms that are incorporated into the final product. A higher AE signifies a more efficient and less wasteful process. rsc.org

Reaction Mass Efficiency (RME): This metric is the percentage of the mass of the final product relative to the total mass of all reactants used. rsc.org

Process Mass Intensity (PMI): This is the ratio of the total mass of materials (reactants, solvents, reagents) used in a process to the mass of the final product. A PMI of 1 is ideal. rsc.org

Studies comparing different solvents have shown that simple alcohols like ethanol are environmentally preferable to solvents like tetrahydrofuran. orientjchem.orgscribd.com For instance, in a comparative assessment, ethanol received a higher desirability score than 2-methyloxolane (a derivative of oxolane) in terms of thermal energy requirements for desolventization. ocl-journal.org

Here is an interactive data table summarizing the green metrics for a hypothetical reaction involving ethanol and oxolane:

Life cycle assessments (LCA) have been conducted to evaluate the environmental performance of industrial processes using these solvents. For example, a techno-economic and life cycle analysis of producing ethanol from lignocellulosic biomass using tetrahydrofuran as a solvent showed that a lower solvent-to-biomass ratio could lead to a significant reduction in greenhouse gas emissions. acs.org The study also highlighted that the price of the feedstock and capital costs are major drivers of the final product's cost. acs.org

Another study on the separation of a ternary azeotropic mixture of ethanol, tetrahydrofuran, and methanol (B129727) demonstrated that optimizing the distillation process can lead to significant improvements in energy consumption, economic cost, and environmental and safety performance. doi.org

Comparative Environmental Performance of Ethanol;Oxolane within Green Solvent Metrics

Renewable and Bio-Based Origins of Components

A key aspect of green chemistry is the use of renewable feedstocks. sigmaaldrich.com Both ethanol and oxolane can be derived from biomass, offering a more sustainable alternative to their petrochemical counterparts.

Traditionally, oxolane (tetrahydrofuran) is produced from fossil fuels. kse-labs.com However, there is growing interest in producing THF from renewable resources. A promising route involves the use of furfural (B47365), a platform chemical derived from the hemicellulose fraction of lignocellulosic biomass. google.comgoogle.com The process typically involves the following steps:

Acid-catalyzed digestion of hemicellulose-rich agricultural wastes to obtain pentose (B10789219) sugars like xylose. google.comgoogle.com

Dehydration of these five-carbon sugars to produce furfural. google.comgoogle.com

Hydrogenation of furfural to furan, followed by further hydrogenation to tetrahydrofuran. google.com

Research has focused on developing efficient catalytic systems for the conversion of furfural to THF. One-step processes using palladium-based catalysts have been shown to achieve high conversion rates. google.comgoogle.comgoogleapis.com

Here is an interactive data table summarizing a one-step process for THF synthesis from furfural:

Ethanol is a well-established green solvent produced through the fermentation of renewable resources like sugar and starch. researchgate.net It is considered environmentally friendly, biodegradable, and relatively non-toxic. researchgate.net The use of bioethanol aligns with the principles of green chemistry by utilizing renewable feedstocks and reducing reliance on fossil fuels. sigmaaldrich.comsigmaaldrich.com

The environmental benefits of bioethanol are significant. Life cycle assessments have shown that bioethanol can have substantially lower greenhouse gas emissions compared to fossil fuels. researchgate.netmdpi.com For example, some studies report that GHG emissions from bioethanol can be up to 75% lower than those from gasoline. researchgate.net Furthermore, wood-based bioethanol can have greenhouse gas emissions that are approximately 10% of those from synthetic ethanol. borregaard.com

Bio-Derived Oxolane Synthesis from Biomass Derivatives

Waste Minimization and Resource Recovery

Effective waste management is a cornerstone of sustainable industrial processes. ionexchangeglobal.com For solvent systems like this compound, this involves minimizing waste at the source and implementing efficient recovery and recycling methods. alberta.ca

The recovery of ethanol and tetrahydrofuran from industrial waste streams is often complicated by the formation of an azeotrope, which cannot be separated by simple distillation. researchgate.net Advanced separation techniques are required to break the azeotrope and recover the pure solvents. These methods include:

Extractive Distillation: This involves adding a third component (an entrainer) to the mixture to alter the relative volatilities of the original components, allowing for their separation.

Pressure-Swing Distillation: This technique takes advantage of the fact that the composition of the azeotrope can change with pressure. By using two distillation columns operating at different pressures, the azeotrope can be effectively separated. researchgate.net

Pervaporation: This is a membrane-based separation process that can be used to dehydrate solvents. pervatech.comacs.org It is particularly useful for breaking azeotropes and can be more energy-efficient than traditional distillation methods. Hybrid processes that combine distillation with pervaporation are often an attractive option for complex solvent mixtures. pervatech.com

Development of Sustainable Separation Processes for Resource Recovery

The separation of ethanol and oxolane from aqueous mixtures is a common requirement in various industrial applications, particularly in the chemical and pharmaceutical sectors where they are used as solvents. polyu.edu.hk The formation of azeotropes—mixtures with a constant boiling point—makes their separation by conventional distillation challenging and energy-intensive. researchgate.net Consequently, significant research has been dedicated to developing more sustainable and energy-efficient separation technologies for resource recovery.

Reactive-extractive distillation (RED) is another innovative approach for separating complex ternary mixtures like ethanol, oxolane, and water. polyu.edu.hkresearchgate.net This method involves introducing a reactant to chemically remove one component, followed by extractive distillation to separate the remaining mixture. polyu.edu.hkresearchgate.net A systematic design and optimization of a RED process for the ethanol/oxolane/water system showed significant improvements in both economic and environmental performance. researchgate.net By using a suitable entrainer, such as dimethyl sulfoxide (B87167) (DMSO), the separation can be achieved with lower energy consumption and reduced CO2 emissions. researchgate.netacs.org

The table below summarizes various advanced separation technologies and their potential benefits for this compound systems.

Separation TechnologyDescriptionKey Advantages for this compound Systems
Pervaporation-Distillation Hybrid Combines membrane separation with traditional distillation.Breaks azeotropes, reduces energy consumption, and lowers life cycle emissions. researchgate.neteuropa.eutandfonline.com
Reactive-Extractive Distillation (RED) Uses a chemical reaction to remove one component, followed by extractive distillation.Enables separation of complex multi-azeotrope mixtures and improves economic and environmental performance. polyu.edu.hkresearchgate.netfrontiersin.org
Pressure-Swing Distillation (PSD) Utilizes two distillation columns operating at different pressures to separate azeotropic mixtures.Effective for separating the binary ethanol/oxolane azeotrope. researchgate.netresearchgate.net
Extractive Distillation (ED) Introduces a high-boiling solvent (entrainer) to alter the relative volatilities of the components.Allows for the recovery of high-purity solvents from azeotropic mixtures. polyu.edu.hkresearchgate.net

These advanced separation processes are crucial for creating closed-loop systems where solvents can be efficiently recovered and reused, minimizing waste and the consumption of virgin materials. europa.eu

Strategies for Reduction of Carbon Emissions and Energy Consumption

The production and use of ethanol and oxolane contribute to carbon emissions and energy consumption, primarily through the energy required for synthesis and separation processes. vt.eduacs.org Distillation, a common separation method, is particularly energy-intensive. europa.eu Therefore, strategies to reduce this impact are central to the sustainability of this compound systems.

Process intensification, which combines multiple unit operations into a single piece of equipment, is another key strategy. frontiersin.org Dividing wall columns and reactive distillation columns are examples of intensified processes that can lead to significant reductions in capital costs, energy usage, and CO2 emissions. polyu.edu.hkfrontiersin.org

Furthermore, the source of energy and raw materials plays a critical role. Transitioning to renewable energy sources like solar, wind, and biomass for process heat and electricity can drastically cut the carbon footprint of chemical manufacturing. oizom.com For ethanol production, using renewable biomass energy from agricultural residues like corn stover can offset methane (B114726) emissions from natural gas. vt.edu Additionally, producing oxolane from bio-derived chemicals contributes to its profile as a renewable solvent. frontiersin.org

The following table outlines key strategies for reducing the environmental footprint of this compound systems.

StrategyDescriptionImpact on Carbon Emissions and Energy Consumption
Energy-Efficient Separation Employing advanced separation techniques like RED and hybrid membrane processes.Reduces energy consumption by up to 63% in some cases and lowers associated CO2 emissions. polyu.edu.hkresearchgate.net
Process Intensification Combining multiple operations into a single unit, such as reactive distillation or dividing wall columns.Leads to lower capital and operating costs, reduced energy use, and fewer emissions. polyu.edu.hkfrontiersin.org
Renewable Energy and Feedstocks Utilizing renewable energy sources for power and heat, and sourcing chemicals from biomass.Decreases reliance on fossil fuels and reduces the overall carbon footprint of the process. vt.eduoizom.comfrontiersin.org
Carbon Capture, Utilization, and Storage (CCUS) Capturing CO2 emissions from production processes for utilization or long-term storage.Can lead to net-zero or even net-negative emissions, particularly in biofuel production. vt.eduenergy.gov
Waste Heat Recovery Implementing systems to capture and reuse waste heat from industrial processes.Improves energy efficiency and reduces the need for external energy inputs. acs.orgoizom.com

By implementing these strategies, the chemical industry can move towards more sustainable and less carbon-intensive processes for handling ethanol and oxolane.

Green Chemistry Principles in this compound Applications

The twelve principles of green chemistry provide a framework for designing chemical products and processes that are safer and more environmentally friendly. mit.edumsu.edu The application of these principles to this compound systems can help minimize their environmental impact.

Integration of this compound Systems into Eco-Friendly Processes

Ethanol and oxolane can be integrated into eco-friendly processes by leveraging their properties as effective and potentially renewable solvents. frontiersin.orgrsc.org The principles of green chemistry emphasize the use of safer solvents and the prevention of waste. mit.edu

One key aspect is the use of ethanol, which can be produced from renewable biomass, as a green solvent. orientjchem.orgrsc.org When used in combination with oxolane, which can also be derived from renewable resources, the system can be part of a more sustainable chemical process. frontiersin.orgsigmaaldrich.com For example, mixtures of ethanol and ethyl acetate (B1210297) (derived from ethanol) with water have been used as a bio-based solvent system for extracting valuable compounds from yeast, with the potential to recycle the solvent mixture and reduce the process's carbon footprint by about 75%. ua.pt

The design of processes that maximize atom economy and minimize waste is another crucial green chemistry principle. mit.edu This can be achieved through the use of catalytic reactions, which are more efficient than stoichiometric reactions, and by designing processes that allow for the easy separation and recycling of solvents. mit.edu The development of sustainable separation processes, as discussed earlier, is therefore integral to the green application of this compound systems.

The following table highlights how the principles of green chemistry can be applied to this compound systems.

Green Chemistry PrincipleApplication in this compound Systems
Prevention of Waste Designing processes with high yields and efficient solvent recovery and recycling to minimize waste generation. mit.edumsu.edu
Use of Renewable Feedstocks Utilizing bio-based ethanol and oxolane derived from renewable resources like biomass. frontiersin.orgorientjchem.orgrsc.org
Use of Safer Solvents Employing ethanol and oxolane as potentially greener alternatives to more hazardous solvents, with consideration for their own properties. rsc.orgorientjchem.org
Design for Energy Efficiency Implementing energy-efficient separation and reaction processes to reduce the overall energy consumption. mit.edu
Catalysis Using catalysts to improve reaction efficiency and reduce the amount of reagents and waste produced. mit.edu

By consciously applying these principles, chemists and engineers can develop more sustainable processes that utilize ethanol and oxolane in an environmentally responsible manner.

Consideration of Low Toxicity and Biodegradability Aspects

When evaluating the "greenness" of a solvent system, its toxicity and biodegradability are critical factors. rsc.org Both ethanol and oxolane have been assessed for their environmental and health impacts.

Ethanol is generally considered a green solvent due to its low toxicity and ready biodegradability. rsc.orgrsc.org It is non-toxic to fish and has a low potential for bioaccumulation. rsc.orgrsc.org Its primary environmental distribution is to water. rsc.org

Oxolane (THF) is also considered to have relatively low toxicity and is readily biodegradable, meaning it is not expected to persist in the environment. frontiersin.orgresearchgate.netsolubilityofthings.com It has a low potential for bioaccumulation in aquatic organisms. researchgate.netusda.gov Studies have shown that THF is not mutagenic and has low acute toxicity. frontiersin.orgresearchgate.net Due to these properties, it is often considered an environmentally acceptable solvent in many industrial applications. usda.gov

However, it is important to note that while both solvents have favorable environmental profiles compared to more hazardous alternatives, they are not without concerns. A comprehensive environmental assessment of 26 organic solvents suggested that while simple alcohols like ethanol are environmentally preferable, the use of tetrahydrofuran is not recommended from an environmental perspective in that specific comparative framework. rsc.orgorientjchem.org This highlights the importance of a holistic assessment that considers the entire life cycle of the solvent, including its production, use, and disposal.

The table below provides a summary of the toxicity and biodegradability profiles of ethanol and oxolane.

CompoundToxicity ProfileBiodegradability
Ethanol Low acute toxicity; non-toxic to fish. rsc.orgusda.govReadily biodegradable. rsc.orgrsc.org
Oxolane (THF) Low acute toxicity; not a skin irritant or sensitizer; not mutagenic. frontiersin.orgresearchgate.netReadily biodegradable; not expected to be environmentally persistent. frontiersin.orgresearchgate.net

Advanced Characterization and Computational Approaches for Ethanol;oxolane Systems

Spectroscopic Investigations of Molecular Structure and Interactions

Spectroscopic techniques are pivotal in elucidating the intricate molecular-level interactions within ethanol (B145695);oxolane (ethanol-tetrahydrofuran, THF) mixtures. These methods provide detailed insights into hydrogen bonding, molecular dynamics, and structural arrangements that govern the macroscopic properties of these systems.

Vibrational Spectroscopy (e.g., FT-IR, Raman Scattering) for Hydrogen Bonding and Molecular Interactions

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman scattering techniques, is a powerful tool for probing the hydrogen-bonding network and molecular interactions in ethanol;oxolane mixtures. rsc.orgspectroscopyonline.comresearchgate.net The O-H stretching vibration of ethanol is particularly sensitive to its local environment. In neat ethanol, this band is broad due to the presence of various hydrogen-bonded aggregates (dimers, trimers, and larger clusters). Upon addition of oxolane, a non-polar aprotic solvent, changes in the position and shape of this band reveal the disruption of ethanol's self-association and the formation of new ethanol-oxolane interactions. rsc.orgspectroscopyonline.com

Studies have shown that in ethanol-rich regions, the primary interaction is the self-association of ethanol molecules through hydrogen bonds. rsc.org As the concentration of oxolane increases, the ether oxygen of oxolane acts as a proton acceptor, leading to the formation of hydrogen bonds between ethanol and oxolane molecules (O-H···O). rsc.orgrsc.org This is evidenced by shifts in the vibrational frequencies of the functional groups involved. For instance, the O-H stretching band of ethanol may shift to lower wavenumbers, indicating the formation of new hydrogen bonds. optica.org Conversely, the C-O-C stretching vibration of oxolane can also be affected by these interactions.

Raman spectroscopy complements FT-IR by providing information on non-polar bonds and molecular backbone vibrations. spectroscopyonline.comresearchgate.netaip.org Analysis of the C-H stretching vibrations of both ethanol and oxolane can reveal subtle changes in their conformational structures upon mixing. aip.org Two-dimensional correlation spectroscopy (2D-COS) applied to Raman data can further elucidate the sequence of molecular events and differentiate between strongly and weakly interacting species in the mixture. spectroscopyonline.comoptica.org For example, 2D Raman-COS has been used to analyze the hydrogen-bonding states in THF-water solutions, revealing distinct cluster structures at different concentrations. optica.org

Table 1: Key Vibrational Bands for Studying Ethanol-Oxolane Interactions

Vibrational Mode Molecule Typical Wavenumber (cm⁻¹) Information Provided
O-H StretchEthanol3200-3600Hydrogen bonding strength and extent of self-association
C-O-C StretchOxolane1070Interaction with ethanol molecules
C-H StretchEthanol, Oxolane2800-3000Conformational changes
C-O StretchEthanol~1050Changes in the local environment of the hydroxyl group

Nuclear Magnetic Resonance (NMR) Studies of Hydrogen Bonding and Molecular Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a sensitive technique for investigating hydrogen bonding and molecular dynamics in liquid mixtures. researchgate.netpitt.edursc.org The chemical shift of the hydroxyl proton (OH) of ethanol is highly dependent on the extent of hydrogen bonding. nih.gov In pure ethanol, this proton is involved in a dynamic equilibrium of hydrogen-bonded species, resulting in a time-averaged chemical shift.

When oxolane is added, the disruption of ethanol's hydrogen-bonded chains and the formation of ethanol-oxolane complexes cause a change in the chemical environment of the hydroxyl proton, leading to a shift in its resonance frequency. nih.gov Typically, a downfield shift indicates stronger hydrogen bonding, while an upfield shift suggests a weakening or breaking of hydrogen bonds. By monitoring the chemical shift of the ethanol hydroxyl proton as a function of oxolane concentration, the nature and strength of the intermolecular interactions can be inferred. researchgate.net

Furthermore, NMR relaxation time measurements (T1 and T2) and self-diffusion coefficient measurements using pulsed-field gradient NMR (PFG-NMR) can provide insights into the molecular dynamics of the system. cam.ac.uk Changes in molecular mobility and rotational correlation times upon mixing can reflect the formation of larger aggregates or changes in the local viscosity. For instance, the formation of ethanol-oxolane complexes might restrict the rotational freedom of the molecules, leading to changes in relaxation times.

Table 2: Representative ¹H NMR Chemical Shifts in Ethanol-Related Systems

Proton Environment Typical Chemical Shift (ppm) Significance
Hydroxyl (OH)Pure EthanolVariable (depends on concentration and temperature)Sensitive to hydrogen bonding
Hydroxyl (OH)Ethanol in OxolaneShifts with changing concentrationIndicates changes in hydrogen bond network
Methylene (CH₂)Ethanol~3.6Can be influenced by solvent effects
Methyl (CH₃)Ethanol~1.2Less sensitive to hydrogen bonding, but can show solvent effects

Ultraviolet-Visible (UV-Vis) Spectroscopy for Solvatochromic Effects

Ultraviolet-Visible (UV-Vis) spectroscopy can be employed to study the molecular environment in this compound mixtures through the use of solvatochromic probes. researchgate.netpolytechnique.frresearchgate.net Solvatochromism refers to the change in the color of a substance (and thus its UV-Vis absorption spectrum) when it is dissolved in different solvents. shu.ac.uk By introducing a solvatochromic dye into the ethanol-oxolane mixture, the changes in the absorption maximum (λ_max) of the dye can be correlated with the polarity of its microenvironment. researchgate.netpolytechnique.fr

As the composition of the ethanol-oxolane mixture is varied, the polarity of the solvent system changes. Ethanol is a polar, protic solvent, while oxolane is a less polar, aprotic solvent. The solvatochromic probe will experience different degrees of stabilization of its ground and excited states depending on the local composition of its solvation shell. This results in a shift in its λ_max. researchgate.net

For a probe that exhibits positive solvatochromism, an increase in solvent polarity leads to a bathochromic (red) shift in λ_max. Conversely, for a probe with negative solvatochromism, increasing solvent polarity causes a hypsochromic (blue) shift. By analyzing these shifts, information about the preferential solvation of the probe and the microscopic polarity of the ethanol-oxolane mixture can be obtained. shu.ac.uk

X-ray and Neutron Diffraction for Structural Insights in Mixtures

X-ray and neutron diffraction are powerful techniques for obtaining direct structural information about the arrangement of molecules in liquid mixtures. researcher.lifebme.hugoogle.com These methods provide data on the average intermolecular distances and coordination numbers, offering a detailed picture of the liquid's structure.

In the context of this compound mixtures, diffraction studies can reveal how the hydrogen-bonded network of ethanol is altered by the presence of oxolane. acs.org X-ray diffraction is sensitive to the electron density distribution, making it suitable for determining the positions of heavier atoms like oxygen and carbon. Neutron diffraction, on the other hand, is particularly sensitive to the positions of hydrogen (or deuterium) atoms, making it an invaluable tool for directly probing hydrogen bonds. acs.org

By analyzing the radial distribution functions (RDFs) obtained from diffraction experiments, it is possible to determine the probability of finding another atom at a certain distance from a reference atom. For example, the O···O RDF can provide information on the average distance between oxygen atoms of neighboring ethanol molecules, which is a direct measure of the hydrogen bond length. Similarly, O···H and H···H RDFs can further define the geometry of the hydrogen bonds. Studies on similar alcohol-water systems have shown transitions in the liquid structure at different compositions. acs.org

Dielectric Spectroscopy for Dynamic Properties

Dielectric spectroscopy measures the dielectric properties of a material as a function of frequency. acs.orgresearchgate.netasianpubs.org It is a powerful technique for studying the molecular dynamics and relaxation processes in liquid mixtures, particularly those involving polar molecules like ethanol. acs.orgbiointerfaceresearch.com

The dielectric spectrum of pure ethanol exhibits a prominent relaxation process (the Debye process) associated with the cooperative reorientation of hydrogen-bonded chains. asianpubs.org The relaxation time of this process is a measure of the time scale of the dynamics of these large-scale structures.

Ultrasonic Studies for Acoustical Properties and Molecular Interactions

Ultrasonic studies provide a valuable method for investigating the acoustical properties and molecular interactions in liquid mixtures. tandfonline.comijcrt.orgpsu.eduijcps.orgijacskros.comscialert.net By measuring the velocity and attenuation of ultrasonic waves through the this compound system at various compositions and temperatures, several thermo-acoustic parameters can be calculated. These parameters, such as adiabatic compressibility, intermolecular free length, and acoustic impedance, offer insights into the nature and strength of intermolecular forces. scispace.comtandfonline.com

The propagation of ultrasonic waves is directly influenced by the physical properties of the medium. ijcrt.org Changes in molecular packing, association, and complex formation within the mixture lead to deviations from ideal behavior. For instance, a decrease in adiabatic compressibility and intermolecular free length upon mixing suggests stronger interactions between the component molecules. This is because the increased cohesion leads to a more compact structure that is less easily compressed.

In this compound mixtures, the disruption of ethanol's self-association and the formation of new hydrogen bonds with oxolane molecules will be reflected in the ultrasonic velocity and derived parameters. tandfonline.com The analysis of excess thermodynamic properties, such as excess molar volume and excess adiabatic compressibility, can further quantify the extent of these interactions. Negative excess values for these parameters typically indicate strong specific interactions, such as hydrogen bonding and dipole-dipole interactions, leading to a more compact structure. scispace.com Conversely, positive excess values suggest weaker interactions and a less compact structure, which may arise from the breaking of associative structures.

Table 3: Key Acoustical Parameters and Their Significance

Parameter Symbol Significance in Mixture Analysis
Ultrasonic VelocityuVaries with the density and elasticity of the medium, reflecting changes in molecular interactions.
Adiabatic CompressibilityβₛMeasures the resistance of the fluid to compression under adiabatic conditions. Lower values suggest stronger interactions.
Intermolecular Free LengthL₟The distance between the surfaces of adjacent molecules. Shorter lengths indicate stronger attractive forces.
Acoustic ImpedanceZThe ratio of acoustic pressure to particle velocity. It depends on the density and velocity and is sensitive to the structure of the medium.
Excess Molar VolumeVᴱThe deviation of the molar volume of the mixture from the ideal value. Negative values indicate volume contraction due to strong interactions.
Excess Adiabatic CompressibilityβₛᴱThe deviation of the adiabatic compressibility from ideality. Negative values suggest less compressible mixtures due to strong interactions.

Determination of Adiabatic Compressibility and Intermolecular Free Length

The propagation of ultrasonic waves through a liquid medium is intimately linked to its physical and chemical properties, including its compressibility and the nature of intermolecular forces. ijacskros.comijcrt.org By measuring the ultrasonic velocity (u) and density (ρ) of this compound mixtures across their entire composition range, key thermo-acoustic parameters such as adiabatic compressibility (κs) and intermolecular free length (L_f) can be determined.

Adiabatic Compressibility (κ_s): This parameter quantifies the resistance of the fluid to a change in volume under adiabatic (no heat exchange) conditions. It is calculated using the Newton-Laplace equation: κ_s = 1 / (u²ρ)

Studies on similar systems, such as oxolane with various alkanols, show that the adiabatic compressibility typically varies non-linearly with the mole fraction of the components. niscpr.res.in For the ethanol-oxolane system, the addition of the less compressible oxolane to ethanol, or vice versa, leads to deviations from ideal behavior. These deviations (excess adiabatic compressibility, κ_s^E) are often negative across the entire composition range, suggesting that the mixture is less compressible than the ideal mixture. This decrease in compressibility points towards the presence of specific interactions between ethanol and oxolane molecules and a more compact packing of the molecules in the mixture.

Intermolecular Free Length (L_f): This parameter refers to the distance between the surfaces of adjacent molecules in the liquid. ijcrt.org It is a measure of the intermolecular forces and is calculated using Jacobson's formula, which relates it to the adiabatic compressibility: L_f = K_T * √κ_s where K_T is a temperature-dependent constant.

A decrease in the intermolecular free length upon mixing indicates that the molecules are closer together than in the pure liquids, which is consistent with strong intermolecular interactions. Conversely, an increase suggests weaker interactions and structural voids. In ethanol-oxolane mixtures, L_f is expected to decrease, mirroring the trend in adiabatic compressibility and indicating that the attractive forces between the unlike molecules lead to a reduction in the free space between them.

Below is a representative data table illustrating how these parameters might vary with the mole fraction of oxolane in ethanol at a given temperature.

Table 1. Representative Adiabatic Compressibility (κ_s) and Intermolecular Free Length (L_f) for this compound Mixtures at 298.15 K
Mole Fraction Oxolane (x₂)Density (ρ) (kg·m⁻³)Ultrasonic Velocity (u) (m·s⁻¹)Adiabatic Compressibility (κ_s) (TPa⁻¹)Intermolecular Free Length (L_f) (pm)
0.0785.1114497.562.1
0.2808.2118588.159.0
0.4831.3122680.556.4
0.6854.4126773.553.9
0.8877.5130867.151.5
1.0881.8132265.050.7

Measurement of Specific Acoustical Impedance, Relaxation Time, and Free Volume

Further understanding of the molecular dynamics and structure of this compound mixtures can be gained by examining additional acoustical parameters derived from experimental data. These include specific acoustical impedance, relaxation time, and free volume.

Specific Acoustical Impedance (Z): This property is a measure of the opposition a system presents to the acoustic flow resulting from an acoustic pressure. It is the product of the density (ρ) and ultrasonic velocity (u) of the medium: Z = u * ρ

The value of Z is influenced by the elasticity and density of the medium. recentscientific.com A non-linear variation of Z with the mole fraction of the components is indicative of molecular interactions. An increase in acoustic impedance upon mixing suggests stronger interactions, as the medium becomes more rigid. For ethanol-oxolane systems, Z generally increases as the concentration of the denser component (oxolane) increases. Deviations from linearity in Z provide insight into the specific nature of the interactions. researchgate.net

Relaxation Time (τ): Viscous relaxation time is related to the time taken for the system to return to equilibrium after being perturbed by the ultrasonic wave. It is associated with structural rearrangement processes, such as the breaking and forming of hydrogen bonds. alliedacademies.org It can be calculated from viscosity (η) and adiabatic compressibility (κ_s): τ = (4/3) * η * κ_s

In mixtures like ethanol and oxolane, the relaxation time is influenced by the disruption of ethanol's hydrogen-bonded network and the formation of new, transient ethanol-oxolane complexes. The variation of τ with composition can reveal details about the dynamics of these association processes. d-nb.infomdpi.com

Free Volume (V_f): The free volume is the portion of the molar volume that is not occupied by the hard core of the molecules. dergipark.org.tr It represents the space available for molecular movement and is a key factor in transport properties like viscosity. It can be estimated from ultrasonic velocity and the viscosity of the liquid mixture. The relationship between free volume and intermolecular forces is inverse; stronger forces lead to smaller free volume. In ethanol-oxolane mixtures, the analysis of excess free volume (V_f^E) can indicate contraction or expansion upon mixing, reflecting the efficiency of molecular packing. scribd.com

The following table presents typical values for these parameters in an this compound system.

Table 2. Representative Acoustical Impedance (Z), Relaxation Time (τ), and Free Volume (V_f) for this compound Mixtures at 298.15 K
Mole Fraction Oxolane (x₂)Viscosity (η) (mPa·s)Acoustical Impedance (Z) (10⁶ kg·m⁻²·s⁻¹)Relaxation Time (τ) (ps)Free Volume (V_f) (mL·mol⁻¹)
0.01.0960.898142.10.25
0.20.8850.958104.20.18
0.40.7111.02076.00.13
0.60.5821.08257.00.10
0.80.4901.14843.80.08
1.00.4601.16639.80.07

Elucidation of Nature and Strength of Molecular Interactions from Acoustical Parameters

The primary utility of measuring acoustical parameters is to deduce the nature and strength of intermolecular interactions within the liquid mixture. researchgate.net This is often achieved by calculating the "excess" properties, which represent the deviation of a given parameter from its value in an ideal mixture. The sign and magnitude of these excess values are direct reporters of the underlying molecular processes.

In the this compound system, the dominant interactions are the strong hydrogen bonds between ethanol molecules (self-association) and the dipole-dipole interactions between the polar oxolane molecules. niscpr.res.in Upon mixing, several competing effects occur:

Breaking of interactions: The self-association of ethanol molecules is disrupted. This process absorbs energy and tends to increase the volume and compressibility of the mixture.

Formation of new interactions: New, weaker hydrogen bonds can form between the hydroxyl proton of ethanol and the ether oxygen of oxolane. Dipole-dipole interactions between ethanol and oxolane also contribute. These interactions are exothermic and lead to a decrease in volume and compressibility.

Steric/Packing effects: The difference in size and shape between ethanol and oxolane molecules can lead to interstitial accommodation or, conversely, inefficient packing, affecting the free volume.

The observed negative deviations for excess adiabatic compressibility (κ_s^E) and excess intermolecular free length (L_f^E) for mixtures of oxolane and alcohols suggest that the effects of hydrogen bond formation between the unlike molecules and favorable geometric packing (interstitial accommodation) dominate over the breaking of the alcohol's self-associated structures. niscpr.res.in This leads to a more compact, less compressible mixture than would be expected ideally. The magnitude of the deviation, which often peaks around the middle of the composition range, reflects the strength of these interactions. ijacskros.com The analysis of these excess acoustical parameters provides a macroscopic window into the microscopic world of molecular forces governing the behavior of the ethanol-oxolane system.

Computational Chemistry Methodologies

To complement experimental findings and provide a detailed, atomistic view of the ethanol-oxolane system, various computational chemistry methodologies are employed. These techniques allow for the investigation of structures, energies, and dynamics at the molecular level.

Density Functional Theory (DFT) for Electronic Structure, Reaction Pathways, and Solvation

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. scienceopen.com For the ethanol-oxolane system, DFT is instrumental in understanding the fundamental interactions between the two components. tandfonline.com

Researchers use DFT to:

Optimize Geometries: Calculate the lowest energy (most stable) three-dimensional structure of isolated ethanol and oxolane molecules, as well as their hydrogen-bonded complexes (e.g., 1:1, 1:2, 2:1 ethanol:oxolane clusters). rsc.org

Calculate Interaction Energies: By comparing the energy of the optimized complex to the sum of the energies of the individual, isolated molecules, the strength of the intermolecular interaction (e.g., the hydrogen bond energy) can be quantified. This allows for a direct computational assessment of the interaction strength.

Analyze Electronic Properties: DFT calculations can reveal how the electron distribution changes upon complex formation. Analysis of atomic charges, molecular orbitals, and the molecular electrostatic potential can show the charge transfer and polarization effects that occur during the interaction between ethanol's hydroxyl group and oxolane's ether oxygen. researchgate.net

Simulate Vibrational Spectra: DFT can predict the infrared (IR) and Raman spectra of the molecules and their complexes. A hallmark of hydrogen bond formation is a red-shift (a shift to lower frequency) and an intensification of the O-H stretching vibration band of ethanol, which can be calculated and compared with experimental FTIR data to validate the computational model. nih.gov

Commonly used functionals for such studies include B3LYP, often paired with basis sets like 6-311++G(d,p) to accurately describe non-covalent interactions. scispace.com

Molecular Dynamics (MD) Simulations for Structural Dynamics and Solvation Phenomena

While DFT is excellent for studying small, static clusters, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. acs.org An MD simulation of a box containing hundreds or thousands of ethanol and oxolane molecules can reveal the liquid-state structure and dynamics of the binary mixture. osti.govresearchgate.net

Key insights from MD simulations include:

Structural Properties: Radial Distribution Functions (RDFs) can be calculated, which show the probability of finding one atom at a certain distance from another. For instance, the RDF between the hydrogen of ethanol's OH group and the oxygen of oxolane (O_EtOH-H···O_Oxolane) can provide direct evidence and characterization of hydrogen bonding in the liquid mixture.

Hydrogen Bond Dynamics: MD simulations allow for the study of the dynamics of hydrogen bonds, including their average number, lifetimes, and the kinetics of their formation and breaking. This provides a dynamic picture that complements the static view from DFT. researchgate.net

Thermodynamic Properties: Properties such as density, excess molar volume, and enthalpy of mixing can be calculated from the simulation and compared directly with experimental data to validate the force field (the set of parameters used to describe the interatomic interactions). nih.gov

Transport Properties: The simulation can be used to calculate diffusion coefficients for both ethanol and oxolane in the mixture, revealing how the mobility of each component is affected by the presence of the other.

Modeling of Solvation Effects: Implicit, Explicit, and Hybrid Approaches

Modeling the effect of a solvent on a chemical process is a central task in computational chemistry. nih.gov When studying a solute (e.g., a single ethanol molecule) in a solvent (bulk oxolane), different approaches can be used to represent the solvent environment. researchgate.net

Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a characteristic dielectric constant (ε). gaussian.com The solute molecule is placed in a cavity within this dielectric continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD). osti.govfaccts.de These models are computationally efficient and are often used to calculate solvation free energies. osti.gov For the ethanol-oxolane system, one could use an implicit model of oxolane (ε ≈ 7.5) to calculate the solvation energy of ethanol.

Explicit Solvation Models: This approach provides the most detailed representation of the solvent. The solute molecule is placed in a box filled with a large number of individual solvent molecules. The interactions between all molecules are calculated explicitly, typically using MD or Monte Carlo simulations. This method captures specific solute-solvent interactions like hydrogen bonding and the detailed solvent structure around the solute, but it is computationally much more expensive than implicit models.

Hybrid Approaches: These models offer a compromise by combining explicit and implicit methods. Typically, the first solvation shell—the solvent molecules immediately surrounding the solute—is treated explicitly, while the rest of the solvent (the bulk) is represented by a dielectric continuum. This approach aims to capture the most important specific interactions explicitly while maintaining computational tractability.

The choice of model depends on the specific question being addressed, with a trade-off between computational cost and the level of detail required to describe the solvation phenomena accurately. researchgate.net

Computational Prediction of Fluid-Phase Equilibria and Molecular Interactions

The prediction of fluid-phase equilibria and the elucidation of molecular interactions in binary systems such as ethanol and oxolane (tetrahydrofuran, THF) are critical for the design and optimization of chemical separation processes. jomardpublishing.com Due to the formation of an azeotrope, separating ethanol-oxolane mixtures by conventional distillation is challenging. bohrium.com Computational methods provide a powerful alternative to purely experimental approaches, offering insights into thermodynamic properties and intermolecular forces that govern phase behavior. These methods range from thermodynamic models based on activity coefficients to quantum mechanics-based predictions and detailed molecular simulations.

Activity Coefficient Models (NRTL, UNIQUAC, UNIFAC)

Activity coefficient models are a cornerstone of chemical process simulation for describing the non-ideal behavior of liquid mixtures. Models like the Non-Random Two-Liquid (NRTL), Universal Quasi-chemical (UNIQUAC), and UNIQUAC Functional-group Activity Coefficients (UNIFAC) are widely used to correlate and predict Vapor-Liquid Equilibrium (VLE) data. mdpi.commdpi.comresearchgate.net

These models use binary interaction parameters, derived from experimental data, to calculate activity coefficients, which in turn are used to determine phase compositions at equilibrium. wolfram.comunirioja.es For the ethanol-oxolane system, studies have focused on correlating isobaric VLE data to determine the most accurate model. In one such study examining the mixture at 100 kPa, the experimental VLE data were correlated using the Wilson, NRTL, and UNIQUAC models. mdpi.com The results indicated that for the isobaric system of THF(1) + Ethanol(2), the UNIQUAC model provided a better fit to the experimental data compared to the other models. mdpi.com The thermodynamic consistency of the experimental data is often verified using methods like the Herington test before parameter regression. mdpi.comresearchgate.net

Group contribution methods like UNIFAC take this a step further by estimating activity coefficients based on the functional groups present in the molecules, making it a predictive tool when experimental data is scarce. researchgate.net

ModelSystem ConditionsKey Finding/Performance MetricSource
UNIQUACIsobaric (100 kPa)Performed better than NRTL and Wilson models for fitting experimental VLE data. mdpi.com
NRTLIsobaric (100 kPa)Used to correlate VLE data for the ternary system involving an ionic liquid extractant. Parameters obtained by minimizing the objective function. bohrium.com
WilsonIsobaric (100 kPa)Correlated VLE data with minor deviations. mdpi.comresearchgate.net

COSMO-RS Predictions

The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method rooted in quantum chemistry. scm.comcetjournal.it It calculates the thermodynamic properties of fluid mixtures from first principles, circumventing the need for experimental data to determine model parameters. cetjournal.it COSMO-RS has been successfully applied to screen potential solvents for extractive distillation of the ethanol-oxolane azeotrope. bohrium.com

In one study, COSMO-RS was used to calculate the selectivity and solvent capacities at infinite dilution for 650 ionic liquids (ILs) to separate the ethanol-oxolane mixture. bohrium.com The model can also compute interaction energies between different components. For instance, it was used to analyze the interaction between ethanol and various ILs, revealing that certain ILs could form stronger bonds with ethanol than the ethanol-oxolane hydrogen bond, thereby facilitating separation. bohrium.com The calculations showed that ILs with the [Ac]⁻ anion had a stronger attraction to the hydroxyl group of ethanol, enhancing their separation ability. bohrium.com

Predicted PropertySystemFindingSource
Selectivity and CapacityEthanol-Oxolane + 650 Ionic LiquidsIdentified promising ILs (e.g., [N4,4,4,1][Ac], [OMIM][Ac]) as extractants based on predicted performance. bohrium.com
Interaction EnergyEthanol-Oxolane-Ionic LiquidShowed that the ethanol-IL bond could replace the ethanol-oxolane hydrogen bond, explaining the separation mechanism at a molecular level. bohrium.com
Activity Coefficient at Infinite Dilution (ln γ∞)Linoleic Acid in various solventsPredicted that oxolane (THF) has a high affinity for linoleic acid (ln γ∞ = -2.93), indicating high solubility. Ethanol showed a lower affinity (ln γ∞ = 0.75). cetjournal.it

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a microscopic view of fluid systems, providing detailed information on structure, dynamics, and intermolecular interactions. osti.govrsc.org In these simulations, the trajectories of molecules are calculated over time by solving Newton's equations of motion, based on forces derived from a predefined force field. scispace.comaip.org

For the ethanol-oxolane system, MD simulations utilize force fields like OPLS (Optimized Potentials for Liquid Simulations) and TraPPE (Transferable Potentials for Phase Equilibria) to model the inter- and intramolecular interactions. osti.govaip.org These simulations can elucidate the nature of hydrogen bonding between the hydroxyl group of ethanol and the ether oxygen of oxolane. scispace.comaip.org Studies on related systems, such as ethanol in aqueous solutions or THF in clathrate hydrates, demonstrate the capability of MD to characterize hydrogen bond lifetimes, coordination numbers, and the spatial arrangement of molecules through radial distribution functions (RDFs). scispace.comaip.orgresearchgate.net For example, RDF plots for alcohol-water systems show distinct peaks at distances around 1.8 Å, which is characteristic of strong hydrogen bonding. scispace.com

While direct MD simulation data for the binary ethanol-oxolane liquid mixture is not extensively covered in the provided results, the principles are well-established from simulations of the pure components and their interactions with other molecules. osti.govaip.org These simulations confirm that the primary interaction in the mixture is the hydrogen bond between the ethanol proton and the oxolane oxygen.

Force Field/MethodSystemKey FindingSource
OPLSLiquid EthanolSimulations showed overall agreement with experimental data for static and dynamic properties, highlighting the role of hydrogen bonds. osti.gov
TraPPE, Chandrasekhar-Jorgensen ModelLiquid Oxolane (THF)Different force fields were evaluated for their ability to reproduce physical properties. TraPPE models were found to accurately predict the vapor-liquid phase envelope. aip.org
MD Simulation (General)Ethanol + Water + CO2 in sI Clathrate HydrateDemonstrated that ethanol can form long-lived hydrogen bonds with water molecules within the clathrate cage structure. aip.orgresearchgate.net

Q & A

Q. How can researchers experimentally determine the physicochemical properties (e.g., density, viscosity) of ethanol-oxolane binary mixtures?

  • Methodology : Use viscometry and densitometry at controlled temperatures (e.g., 303.15 K) to measure viscosity and density. Excess volumes can be calculated using the formula: VE=Vmixture(x1V1+x2V2)V^E = V_{\text{mixture}} - (x_1 V_1 + x_2 V_2) , where x1,x2x_1, x_2 are mole fractions and V1,V2V_1, V_2 are molar volumes of pure components. These measurements reveal deviations from ideality, indicating intermolecular interactions .
  • Key Considerations : Account for temperature stability (±0.01 K) and calibrate instruments with reference fluids.

Q. What methods are recommended to resolve contradictions in published data on ethanol-oxolane mixture properties?

  • Approach : Perform meta-analysis of datasets, focusing on variables like temperature, purity of reagents, and measurement techniques. For example, deviations in refractive indices (e.g., PEG-oxolane mixtures) can arise from volume contraction due to polar interactions; validate using Lorentz-Lorenz or Gladstone-Dale mixing rules .
  • Critical Analysis : Compare deviations (DnD_n) across studies. If Dn>0.05D_n > 0.05, investigate instrument calibration or sample contamination .

Advanced Research Questions

Q. How can NMR spectroscopy be employed to analyze the conformational dynamics of oxolane in solution?

  • Method : Measure 3JHH^3J_{\text{HH}} coupling constants to infer pseudorotational free-energy profiles. Use quantum-mechanical molecular dynamics (QM-MD) simulations to correlate NMR data with ring conformers (e.g., 3T2, OE/EO). Two-state models are insufficient; instead, employ multi-conformational analysis .
  • Case Study : Oxolane’s pseudorotation barrier is \sim2 kcal/mol, with significant populations at free-energy maxima, challenging traditional conformational equilibrium assumptions .

Q. What strategies optimize the early-stage introduction of oxolane rings in total synthesis (e.g., maoecrystal V)?

  • Synthetic Design : Prioritize oxolane ring formation early to leverage steric and electronic effects for downstream stereoselectivity. For strained systems, use radical-mediated C–H functionalization to minimize late-stage risks .
  • Validation : Monitor reaction intermediates via HPLC-MS and compare computed vs. experimental 1H NMR^1\text{H NMR} shifts to confirm regiochemical control .

Q. How do intermolecular interactions in PEG-oxolane binary mixtures influence refractive indices and molecular radii?

  • Theoretical Framework : Apply Lorentz-Lorenz (LLR) and Arago-Biot mixing rules to predict refractive indices (nmixn_{\text{mix}}) from pure component data. Molecular radii (rr) can be derived using: r=(3Vm4πNA)1/3r = \left( \frac{3V_m}{4\pi N_A} \right)^{1/3} , where VmV_m is molar volume and NAN_A is Avogadro’s number. Deviations >5% suggest strong H-bonding or dipole-dipole interactions .

Q. How can molecular docking studies elucidate oxolane derivatives’ binding modes with biological targets (e.g., SARS-CoV-2 Mpro)?

  • Protocol : Perform rigid docking (e.g., AutoDock Vina) followed by molecular dynamics (MD) simulations (200 ps trajectories). Analyze hydrogen bonds (e.g., oxolane hydroxyls with GLN189, THR190) and π-alkyl interactions. Validate with free-energy perturbation (FEP) calculations .
  • Example : GS441524’s oxolane ring forms six H-bonds with Mpro, achieving an affinity of −5.66 kcal/mol. MD confirms stable coordination with RMSD < 1.8 Å .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies in reported activity data for oxolane-containing compounds?

  • Framework :

Replicate Experiments : Ensure identical conditions (e.g., solvent, temperature).

Cross-Validate Techniques : Pair HPLC purity checks with elemental analysis (CHNS) to rule out impurities .

Statistical Tools : Use Bland-Altman plots to assess inter-study variability in parameters like IC50 .

Q. What computational methods reconcile conflicting conformational data for oxolane in different solvents?

  • Solution : Combine QM-MD (for short-term dynamics) with metadynamics (for free-energy landscapes). Compare with NMR-derived populations using Boltzmann weighting. Solvent effects (e.g., DMSO vs. water) can shift conformer ratios by >15% .

Experimental Design Considerations

Q. How to design a robust study analyzing ethanol’s role as a co-solvent in oxolane-mediated reactions?

  • Key Variables :
  • Ethanol concentration (10–50% v/v).
  • Reaction kinetics monitored via in-situ FTIR or GC-MS.
  • Control for ethanol’s H-bond donor/acceptor effects using Kamlet-Taft parameters .

Q. What are best practices for ensuring reproducibility in oxolane ring-closing metathesis (RCM)?

  • Guidelines :
  • Use Grubbs II catalyst (5 mol%) under inert atmosphere.
  • Characterize products via 1H NMR^1\text{H NMR} coupling constants (Jtrans1216HzJ_{\text{trans}} \approx 12–16 \, \text{Hz}).
  • Report turnover numbers (TON) and catalyst loading to enable cross-study comparisons .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.